Product packaging for Letosteine(Cat. No.:CAS No. 53943-88-7)

Letosteine

Cat. No.: B1208473
CAS No.: 53943-88-7
M. Wt: 279.4 g/mol
InChI Key: IKOCLISPVJZJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Letosteine is a dicarboxylic acid monoester that is the monoethyl ester of 2-{2-[(carboxymethyl)sulfanyl]ethyl}-1,3-thiazolidine-4-carboxylic acid. A mucolytic used in the treatment of chronic bronchopneumopathies and related conditions. It has a role as a mucolytic. It is a dicarboxylic acid monoester, a thiazolidinemonocarboxylic acid and an aliphatic sulfide.
This compound is a mucolytic used in the treatment of chronic bronchopneumopathies and related conditions.
This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO4S2 B1208473 Letosteine CAS No. 53943-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-ethoxy-2-oxoethyl)sulfanylethyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S2/c1-2-15-9(12)6-16-4-3-8-11-7(5-17-8)10(13)14/h7-8,11H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOCLISPVJZJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCCC1NC(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866372
Record name Letosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53943-88-7
Record name Letosteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53943-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Letosteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053943887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Letosteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08939
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Letosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Letosteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LETOSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MVF9U95DW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Letosteine's Mechanism of Action in Mucolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letosteine is a mucolytic agent utilized in the management of respiratory conditions characterized by the overproduction of thick, viscous mucus. As a prodrug, this compound is distinguished by its possession of two blocked thiol groups, which are metabolically activated in vivo to exert their therapeutic effects. The primary mechanism of action involves the disruption of disulfide bonds within mucus glycoproteins, leading to a reduction in mucus viscosity and elasticity. This guide provides an in-depth exploration of the core mechanisms of this compound, summarizing available quantitative data, outlining key experimental methodologies, and visualizing its functional pathways. While this compound's clinical efficacy is established, this paper also highlights areas where further research into its specific molecular interactions and signaling pathways is warranted.

Core Mechanism of Action

This compound's efficacy as a mucolytic agent stems from a multi-faceted approach that combines direct mucolysis with antioxidant activity and potential regulation of mucus-producing cells.[1]

Mucolytic Action: Disulfide Bond Disruption

The fundamental structure of mucus is maintained by a complex network of high-molecular-weight glycoproteins, or mucins. These mucin monomers are interconnected by covalent disulfide bonds (-S-S-), which are critical for the gel-like structure and viscoelastic properties of mucus.[2]

This compound is a thiol-containing compound, but its thiol (-SH) groups are initially in a "blocked" or protected state.[3] Following oral administration and systemic absorption, this compound undergoes hepatic metabolism. This metabolic process unblocks the thiol groups, releasing active metabolites that possess free sulfhydryl moieties.[1] These active metabolites then directly interact with the mucin polymer network in the bronchial secretions.

The free sulfhydryl groups act as potent reducing agents, cleaving the disulfide bonds that link the mucin fibers. This depolymerization of the mucin network results in smaller, less cross-linked glycoproteins, leading to a significant reduction in both the viscosity and elasticity of the mucus.[2] This change in rheological properties makes the mucus less tenacious and easier to clear from the respiratory tract through normal physiological processes like ciliary movement and coughing.[2]

cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics This compound This compound (Oral Prodrug) [Blocked Thiol Groups] Metabolism Hepatic Metabolism This compound->Metabolism First-Pass ActiveMetabolite Active Metabolite [Free Thiol Groups] Metabolism->ActiveMetabolite Cleavage Disulfide Bond Cleavage ActiveMetabolite->Cleavage Mucin Mucin Polymer Network (High Viscosity) Mucin->Cleavage DepolymerizedMucin Depolymerized Mucins (Low Viscosity) Cleavage->DepolymerizedMucin Clearance Enhanced Mucociliary Clearance DepolymerizedMucin->Clearance Facilitates

Figure 1: Pharmacokinetic and pharmacodynamic pathway of this compound mucolysis.

Antioxidant Properties

Oxidative stress in the respiratory tract, driven by reactive oxygen species (ROS) from inflammatory cells and external pollutants, is known to exacerbate mucus hypersecretion and inflammation.[2] this compound exhibits significant antioxidant properties by directly scavenging these harmful ROS.[1][2]

In vitro studies have demonstrated that metabolically activated this compound can neutralize several key ROS, including hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and hydroxyl radicals (•OH).[3] This antioxidant action is attributed to the reactivity of its free thiol groups.[3] By reducing the burden of oxidative stress, this compound helps to mitigate the associated inflammation and mucus hypersecretion, contributing to its overall therapeutic effect.[2]

Regulation of Mucus Secretion

In addition to its direct action on the mucus gel, research suggests that this compound may modulate the production of mucus at a cellular level.[2] It is proposed to influence the activity of goblet cells and submucosal glands, the primary sources of respiratory mucins.[2] By regulating the synthesis and secretion of mucus, this compound may help to restore a healthier balance, preventing the pathological overproduction seen in chronic respiratory diseases.[2] However, the specific signaling pathways through which this compound exerts these cellular effects have not yet been fully elucidated in the available literature.

Quantitative Data Summary

The following tables summarize the available quantitative data on the clinical efficacy and antioxidant activity of this compound.

Clinical Efficacy

A multicenter, randomized, double-masked, double-dummy, positive-drug parallel-controlled trial compared the efficacy of this compound to ambroxol hydrochloride in patients with respiratory diseases characterized by sputum thickening and difficulty in expectoration.[1]

Outcome MeasureThis compound (50 mg t.i.d.)Ambroxol HCl (30 mg t.i.d.)P-value
Patients Analyzed (FAS) 113116N/A
Total Effectiveness Rate 95.58%95.69%> 0.05
Total Improvement Rate 99.12%99.14%> 0.05
FAS: Full Analysis Set. The study concluded that this compound and ambroxol hydrochloride provided equivalent efficacy and safety.[1]
Antioxidant Activity

An in vitro, cell-free study measured the concentration of hydrolyzed this compound required to reduce the concentration of specific reactive oxygen species by 50% (IC₅₀).[3]

Reactive Oxygen Species (ROS)This compound Concentration for 50% Reduction (IC₅₀)
Hydrogen Peroxide (H₂O₂) 200 µmol/L
Hypochlorous Acid (HOCl) 15 µmol/L
Hydroxyl Radical (•OH) 350 µmol/L
Note: Antioxidant activity was observed only after alkaline hydrolysis to free the blocked thiol groups, mimicking in vivo metabolism.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments cited in this guide.

Clinical Trial: Comparative Efficacy and Safety

This protocol is based on the multicenter, randomized, controlled trial comparing this compound and ambroxol hydrochloride.[1]

  • Objective: To compare the efficacy and safety of this compound and ambroxol hydrochloride for treating sputum thickening and expectoration difficulty in patients with acute or chronic respiratory diseases.

  • Study Design: A multicenter, randomized, double-masked, double-dummy, positive-drug parallel-controlled trial.

  • Patient Population: 240 patients with diagnosed acute or chronic respiratory diseases presenting with thickened sputum and difficulty in expectoration.

  • Inclusion Criteria (Inferred):

    • Adult patients (18 years or older).

    • Clinical diagnosis of an acute or chronic respiratory disease (e.g., bronchitis, COPD).

    • Patient-reported symptoms of viscous sputum and/or difficulty coughing up secretions.

    • Willingness to provide informed consent.

  • Exclusion Criteria (Inferred):

    • Known hypersensitivity to this compound or ambroxol.

    • Severe hepatic or renal impairment.

    • Concomitant use of other mucolytic agents.

    • Pregnancy or lactation.

  • Intervention:

    • Group A (n=120): this compound 50 mg (oral) + Ambroxol-matched placebo, administered three times daily.

    • Group B (n=120): Ambroxol hydrochloride 30 mg (oral) + this compound-matched placebo, administered three times daily.

  • Treatment Duration: 5 to 14 days.

  • Primary Outcome Measures:

    • Total Effectiveness Rate: Assessed based on a predefined scoring system for clinical symptoms (e.g., cough frequency, sputum viscosity, ease of expectoration).

    • Total Improvement Rate: A broader measure capturing any degree of positive change in symptoms.

  • Secondary Outcome Measures:

    • Changes in post-treatment Immunoglobulin A (IgA) levels.

    • Therapeutic evaluation scores of individual clinical symptoms.

  • Statistical Analysis: Efficacy and safety data were analyzed for both the Full Analysis Set (FAS) and the Per-Protocol Set (PPS). Inter-group comparisons were performed using appropriate statistical tests (e.g., Chi-squared test for rates), with a P-value > 0.05 considered not statistically significant.

cluster_workflow Clinical Trial Workflow Screening Patient Screening (n=240) (Acute/Chronic Respiratory Disease) Randomization Randomization (1:1) Screening->Randomization GroupA Group A (n=120) This compound 50mg t.i.d. + Ambroxol Placebo Randomization->GroupA GroupB Group B (n=120) Ambroxol 30mg t.i.d. + this compound Placebo Randomization->GroupB Treatment Treatment Period (5-14 Days) GroupA->Treatment GroupB->Treatment FollowUp End-of-Treatment Assessment Treatment->FollowUp Analysis Statistical Analysis (FAS & PPS Populations) FollowUp->Analysis

Figure 2: Workflow for a double-dummy, parallel-group clinical trial.

In Vitro Assay: ROS Scavenging Activity

This protocol describes a representative cell-free system to determine the antioxidant capacity of a test compound, based on the study of this compound's activity.[3]

  • Objective: To quantify the ability of hydrolyzed this compound to scavenge specific reactive oxygen species (ROS).

  • Materials:

    • This compound.

    • Solutions for generating specific ROS (e.g., H₂O₂, NaOCl for HOCl, Fenton reaction system for •OH).

    • Detection reagents/probes specific to each ROS (e.g., Amplex Red for H₂O₂, spectrophotometric probes for others).

    • Sodium hydroxide (NaOH) for alkaline hydrolysis.

    • Phosphate-buffered saline (PBS).

    • Spectrophotometer or fluorometer.

  • Methodology:

    • Drug Preparation: Prepare a stock solution of this compound. For each experiment, subject an aliquot of the stock solution to alkaline hydrolysis with NaOH to unblock the thiol groups, mimicking metabolic activation. Neutralize the pH afterward.

    • Reaction Setup: In a multi-well plate or cuvette, combine the ROS-generating system, the specific detection probe, and varying concentrations of the hydrolyzed this compound solution (e.g., from 1 µM to 500 µM).

    • Control Groups:

      • Positive Control: A known antioxidant (e.g., N-acetylcysteine, MESNA).

      • Negative Control: Reaction mixture without any antioxidant, representing 100% ROS activity.

      • Blank: Reaction mixture without the ROS-generating system to measure background signal.

    • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specified period.

    • Measurement: Measure the absorbance or fluorescence of the detection probe using a spectrophotometer or fluorometer. The signal intensity is inversely proportional to the scavenging activity of the test compound.

    • Calculation:

      • Calculate the percentage of ROS scavenging for each this compound concentration relative to the negative control.

      • Plot the percentage of scavenging against the log of the this compound concentration.

      • Determine the IC₅₀ value (the concentration required to scavenge 50% of the ROS) from the resulting dose-response curve.

In Vitro Assay: Mucus Rheology Measurement

While specific quantitative data for this compound's effect on mucus rheology is not available in the cited literature, this protocol describes a standard method for evaluating the mucolytic activity of a compound in vitro.

  • Objective: To measure the change in viscoelastic properties (elastic modulus G' and viscous modulus G'') of a mucus sample after treatment with a mucolytic agent.

  • Materials:

    • Sputum sample collected from patients or a mucus simulant (e.g., porcine gastric mucin, bovine submaxillary mucin).

    • Test compound (e.g., hydrolyzed this compound).

    • Control solution (e.g., saline).

    • Cone-plate or parallel-plate rheometer.

  • Methodology:

    • Sample Preparation: Collect and pool sputum samples, removing excess saliva. If using a simulant, prepare it according to established protocols to achieve viscoelastic properties similar to human bronchial mucus.

    • Loading: Carefully load a precise volume of the mucus sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped.

    • Equilibration: Lower the upper cone/plate to the measurement gap and allow the sample to equilibrate at a physiological temperature (37°C) for a set time. Use a solvent trap to prevent sample dehydration.

    • Baseline Measurement: Perform an oscillatory frequency sweep at a low, constant strain (within the linear viscoelastic region) to determine the baseline G' and G'' of the untreated mucus across a range of frequencies (e.g., 0.1 to 100 rad/s).

    • Treatment: Add a small, defined volume of the test compound (hydrolyzed this compound) or control solution to the sample and gently mix, or apply to a fresh, parallel sample.

    • Incubation: Incubate the treated sample for a defined period (e.g., 30 minutes) at 37°C.

    • Post-Treatment Measurement: Repeat the oscillatory frequency sweep (Step 4) on the treated sample.

    • Analysis: Compare the G' and G'' values before and after treatment. A significant decrease in both moduli indicates effective mucolytic activity. The results can be expressed as a percentage reduction from baseline.

Role in Cellular Signaling Pathways (Hypothesized)

Direct evidence detailing the specific signaling pathways modulated by this compound is limited in current literature. However, based on its potent antioxidant activity and the known mechanisms of other thiol-based mucolytics, a hypothetical model can be proposed.

Oxidative stress is a key activator of pro-inflammatory signaling cascades in airway epithelial cells. A central pathway is the Nuclear Factor-kappa B (NF-κB) pathway. ROS can lead to the degradation of IκB, the inhibitor of NF-κB. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8) and mucin genes (e.g., MUC5AC).

As an antioxidant, this compound could theoretically suppress the activation of the NF-κB pathway by reducing the upstream ROS trigger. This would lead to decreased production of inflammatory mediators and a reduction in mucus hypersecretion, complementing its direct mucolytic effects. This remains a plausible but unconfirmed mechanism requiring further investigation.

cluster_pathway Hypothesized Anti-Inflammatory Signaling Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., Pollutants, Pathogens) ROS Reactive Oxygen Species (ROS) InflammatoryStimuli->ROS IKK IKK Activation ROS->IKK This compound This compound (Active Metabolite) This compound->ROS Scavenges IkB IκB Degradation IKK->IkB NFkB_active NF-κB (Active) IkB->NFkB_active releases NFkB_complex NF-κB/IκB Complex (Inactive, Cytoplasmic) NFkB_complex->IkB inhibits Nucleus Nuclear Translocation NFkB_active->Nucleus Transcription Gene Transcription Nucleus->Transcription Output ↑ Pro-inflammatory Cytokines ↑ Mucin Gene Expression Transcription->Output

Figure 3: A general pathway for antioxidant mucolytics' anti-inflammatory action.

Conclusion

This compound is an effective mucolytic agent that operates through a combination of direct rheological modification of mucus and potent antioxidant activity. Its primary mechanism involves the metabolic activation of its thiol groups, which then cleave disulfide bonds in the mucin polymer network, reducing viscosity and enhancing clearance. Clinical data confirms its efficacy is equivalent to other established agents like ambroxol. While its antioxidant capacity is quantified, further research is needed to fully elucidate its influence on cellular signaling pathways, such as the NF-κB cascade, and to provide direct quantitative measures of its impact on mucus viscoelasticity. Such investigations will further refine our understanding and could expand the therapeutic applications of this well-tolerated mucoregulatory drug.

References

Letosteine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Experimental Evaluation of a Mucolytic Agent

Introduction

Letosteine is a mucolytic agent utilized in the management of respiratory conditions characterized by the overproduction of thick, viscous mucus, such as chronic bronchopneumopathies.[1][2] Classified as a cysteine derivative, its therapeutic effect is primarily attributed to its ability to modify the rheological properties of bronchial secretions, thereby facilitating mucus clearance.[3][4] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols relevant to its evaluation, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, chemically known as 2-{2-[(2-ethoxy-2-oxoethyl)sulfanyl]ethyl}-1,3-thiazolidine-4-carboxylic acid, is a small molecule containing two blocked thiol groups.[1][2][5] Its structure is fundamental to its mechanism of action.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

IdentifierValueCitations
IUPAC Name 2-{2-[(2-ethoxy-2-oxoethyl)sulfanyl]ethyl}-1,3-thiazolidine-4-carboxylic acid[1][6]
CAS Number 53943-88-7[6][7]
Molecular Formula C10H17NO4S2[6][8]
SMILES CCOC(=O)CSCCC1NC(CS1)C(O)=O[1]
InChI Key IKOCLISPVJZJEA-UHFFFAOYSA-N[1][6]
UNII 6MVF9U95DW[2]
ATC Code R05CB09[3]
Physicochemical Data

The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic profile. Key quantitative data are summarized in Table 2.

PropertyValueCitations
Molar Mass 279.38 g·mol−1[6][8]
Appearance White crystalline powder[2]
Melting Point 142 °C[2][9]
Boiling Point 470 °C at 760 mmHg[2][7]
Density 1.284 g/cm³[2][7]
Topological Polar Surface Area 126 Ų[2]
Acidic pKa (calculated) 2.74[10]
Basic pKa (calculated) 7.41[10]

Pharmacological Properties

This compound exhibits a multifaceted mechanism of action, functioning as both a potent mucolytic and an antioxidant agent.

Mechanism of Action

This compound's primary role is to reduce the viscosity of mucus. This is achieved through the cleavage of disulfide bonds that cross-link mucin glycoproteins, which are responsible for the viscoelastic structure of mucus.[11][12] Although this compound itself has blocked thiol (-SH) groups, its active metabolites, formed in vivo, possess free thiol groups that directly participate in breaking these bonds.[5][13]

In addition to its mucolytic effects, this compound demonstrates significant antioxidant properties.[4][11] It can scavenge reactive oxygen species (ROS) such as hydrogen peroxide and hypochlorous acid.[13] This antioxidant activity helps to mitigate inflammation and tissue damage in the respiratory tract, which are often exacerbated by oxidative stress in chronic respiratory diseases.[4][11]

Figure 1: this compound's Dual Mechanism of Action cluster_0 Mucolytic Action cluster_1 Antioxidant Action cluster_2 Therapeutic Outcomes This compound This compound (Blocked -SH) Metabolite Active Metabolite (Free -SH) This compound->Metabolite Metabolism (in vivo) Mucin Viscous Mucin Glycoproteins (with S-S Bonds) Metabolite->Mucin Cleaves Disulfide Bonds ReducedMucin Less Viscous Mucin (Broken S-S Bonds) Mucin->ReducedMucin Outcome1 Reduced Mucus Viscosity ReducedMucin->Outcome1 ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Species ROS->Neutralized Outcome3 Reduced Oxidative Stress & Inflammation Neutralized->Outcome3 Metabolite_Anti Active Metabolite (Free -SH) Metabolite_Anti->ROS Scavenges Outcome2 Improved Mucociliary Clearance Outcome1->Outcome2

Caption: Figure 1: this compound's Dual Mechanism of Action

Pharmacokinetics

This compound is well-absorbed after oral administration.[4] It undergoes metabolism, primarily in the liver, to form active metabolites that retain mucolytic activity.[4][13] The parent drug and its metabolites are excreted mainly through the kidneys.[4] This pharmacokinetic profile allows for sustained therapeutic effects.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and evaluate this compound.

In Vitro Mucolytic Activity Assay (Representative Protocol)

This protocol describes a general method for assessing the mucolytic activity of this compound by measuring its effect on the viscosity of a mucus simulant.

1. Materials:

  • This compound

  • Mucus simulant (e.g., 10% w/v Bovine Submaxillary Mucin (BSM) in phosphate-buffered saline (PBS) pH 7.0)

  • N-acetylcysteine (NAC) as a positive control

  • PBS (pH 7.0) as a negative control

  • Suspended-level or cone-plate viscometer

  • Water bath maintained at 37°C

  • Magnetic stirrer and stir bars

2. Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of this compound and NAC in PBS. Create a series of dilutions to test a range of concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Mucus Preparation: Prepare the 10% BSM solution and allow it to hydrate and mix thoroughly on a magnetic stirrer at 4°C overnight to ensure homogeneity.

  • Viscosity Measurement:

    • Pipette a defined volume of the BSM solution into a series of test tubes.

    • Add an equal volume of the test solutions (this compound dilutions, NAC control, PBS control) to the respective tubes.

    • Incubate all samples in a water bath at 37°C for 30 minutes, with gentle mixing.

    • Measure the viscosity of each sample using a pre-calibrated viscometer at 37°C.

  • Data Analysis:

    • Calculate the percentage reduction in viscosity for each this compound concentration relative to the negative control (PBS).

    • Compare the mucolytic activity of this compound to that of the positive control (NAC).

Figure 2: Workflow for In Vitro Mucolytic Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow prep1 Prepare this compound, NAC & PBS Solutions exp1 Mix BSM with Test Solutions prep1->exp1 prep2 Prepare 10% BSM (Mucus Simulant) prep2->exp1 exp2 Incubate at 37°C for 30 min exp1->exp2 exp3 Measure Viscosity exp2->exp3 an1 Calculate % Viscosity Reduction vs. Control exp3->an1 an2 Compare Activity to NAC an1->an2

Caption: Figure 2: Workflow for In Vitro Mucolytic Assay

Pharmacokinetic Analysis in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the determination of this compound in human plasma.[6]

1. Materials and Equipment:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Reversed-phase C18 column

  • This compound analytical standard

  • Tinidazole (Internal Standard, IS)

  • Acetonitrile, Methanol (HPLC grade)

  • Human plasma (heparinized)

2. Sample Preparation:

  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution (Tinidazole).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 280.1 → 160.0[6]

    • Tinidazole (IS): m/z 248.1 → 121.1[6]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of this compound standards.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Figure 3: LC-MS/MS Sample Preparation Workflow start Start: 100 µL Plasma Sample step1 Add Internal Standard (Tinidazole) start->step1 step2 Vortex step1->step2 step3 Add Acetonitrile (Protein Precipitation) step2->step3 step4 Vortex Vigorously step3->step4 step5 Centrifuge (14,000 rpm, 10 min) step4->step5 step6 Collect Supernatant step5->step6 step7 Evaporate to Dryness (Nitrogen Stream) step6->step7 step8 Reconstitute in Mobile Phase step7->step8 end Inject 10 µL into LC-MS/MS System step8->end

Caption: Figure 3: LC-MS/MS Sample Preparation Workflow

Clinical Trial Protocol for Efficacy Assessment (Representative)

This section outlines a representative protocol for a clinical trial to evaluate the efficacy and safety of this compound in patients with acute bronchitis, based on published study designs.[12]

1. Study Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Patients with Acute Febrile Bronchitis.

2. Study Objectives:

  • Primary: To assess the effect of this compound on the clinical course and symptoms of acute febrile bronchitis compared to placebo.

  • Secondary: To evaluate the safety and tolerability of this compound in the study population.

3. Study Design:

  • Phase: Phase III

  • Design: Randomized, double-blind, parallel-group, placebo-controlled.

  • Patient Population: Children and/or adults diagnosed with acute febrile bronchitis.

  • Sample Size: Determined by power calculations to detect a statistically significant difference in the primary outcome.

4. Treatment:

  • Test Group: this compound (e.g., 50 mg) administered orally three times daily for 10 days.

  • Control Group: Matching placebo administered orally three times daily for 10 days.

5. Study Procedures and Assessments:

  • Screening Visit (Day -2 to 0): Inclusion/exclusion criteria assessment, medical history, physical examination, informed consent.

  • Randomization (Day 1): Eligible patients are randomized to either the this compound or placebo group.

  • Treatment Period (Day 1 to 10): Daily administration of the investigational product.

  • Assessments:

    • Body temperature (daily).

    • Cough severity and frequency (using a validated scale, daily).

    • Thoracic examination (auscultation findings, daily).

    • Sputum characteristics (viscosity, volume - if applicable).

    • Respiratory function tests (e.g., PEF, MEF75) at baseline and end of treatment.[12]

    • Adverse event monitoring throughout the study.

  • End-of-Study Visit (Day 11): Final assessments and evaluation of overall therapeutic effect.

6. Statistical Analysis:

  • The primary efficacy endpoint (e.g., time to resolution of fever, change in cough score) will be analyzed using appropriate statistical tests (e.g., t-test, ANCOVA) comparing the two treatment groups.

  • Safety data will be summarized by treatment group.

Conclusion

This compound is a well-characterized mucolytic agent with a dual mechanism of action that includes both the disruption of mucus structure and antioxidant effects. Its chemical and physical properties are well-defined, and robust analytical methods exist for its quantification in biological matrices. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of this compound and related compounds, supporting further research and development in the treatment of muco-obstructive respiratory diseases.

References

Letosteine's Antioxidant Potential in Respiratory Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key contributor to the pathogenesis of various respiratory diseases, including chronic obstructive pulmonary disease (COPD) and bronchitis. An excess of reactive oxygen species (ROS) in respiratory cells can lead to inflammation, mucus hypersecretion, and tissue damage. Letosteine, a mucolytic agent with a chemical structure featuring two blocked thiol groups, has demonstrated significant antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant effects of this compound, with a focus on its potential applications in respiratory cell research and drug development. We will explore its mechanism of action, summarize available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Introduction: The Role of Oxidative Stress in Respiratory Diseases

The respiratory system is constantly exposed to a high burden of oxidants from both endogenous and exogenous sources.[1] Endogenous ROS are generated by inflammatory cells like neutrophils and macrophages during processes such as the respiratory burst, a rapid release of superoxide and hydrogen peroxide to combat pathogens.[2][3] Exogenous sources include air pollutants and cigarette smoke. In a healthy state, a delicate balance is maintained by endogenous antioxidant defense mechanisms. However, in chronic respiratory diseases, this balance is disrupted, leading to a state of oxidative stress that perpetuates inflammation and cellular damage.[1]

Thiol-containing compounds are a class of drugs that can directly scavenge ROS and replenish endogenous antioxidant supplies.[4] this compound is a mucolytic agent that possesses two blocked thiol (-SH) groups in its structure.[5] Its antioxidant activity is contingent upon the in vivo or in vitro liberation of these thiol groups through hydrolysis.[5] This guide will delve into the specifics of this compound's antioxidant capabilities.

Mechanism of Action of this compound as an Antioxidant

This compound's primary mechanism as an antioxidant is rooted in its ability to act as a direct scavenger of harmful reactive oxygen species.[4][5] This action is dependent on the hydrolysis of its blocked thiol groups, which then become active and can neutralize ROS.[5]

Direct ROS Scavenging

Once hydrolyzed, the free thiol groups of this compound can directly interact with and neutralize various ROS, including:

  • Hydrogen Peroxide (H₂O₂): A relatively stable ROS that can damage cellular components.

  • Hypochlorous Acid (HOCl): A highly reactive oxidant produced by myeloperoxidase in neutrophils.

  • Hydroxyl Radical (•OH): An extremely reactive and damaging free radical.

The scavenging activity of this compound helps to reduce the overall oxidative burden on respiratory cells, thereby mitigating downstream inflammatory responses and cellular damage.[4]

Quantitative Data on this compound's Antioxidant Activity

A key study by Gressier et al. (1994) provides quantitative data on the ROS scavenging capacity of this compound in a cell-free system. The study demonstrated that this compound, after alkaline hydrolysis to activate its thiol groups, was effective in reducing the concentrations of several key ROS. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to scavenge 50% of the respective ROS, are summarized in the table below.

Reactive Oxygen Species (ROS)IC50 of this compound (µmol/L)Reference
Hydrogen Peroxide (H₂O₂)200[5]
Hypochlorous Acid (HOCl)15[5]
Hydroxyl Radical (•OH)350[5]
Caption: In vitro ROS scavenging activity of hydrolyzed this compound.

Experimental Protocols for Assessing Antioxidant Effects in Respiratory Cells

While specific in-vitro studies on this compound's effects on respiratory cell lines are limited, established protocols for evaluating the antioxidant effects of other thiol-containing compounds can be adapted for this compound. Human bronchial epithelial cell lines such as BEAS-2B or A549 are commonly used models for these studies.

Measurement of Intracellular ROS Production

A common method to quantify intracellular ROS levels is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.

Protocol Outline:

  • Cell Culture: Plate human bronchial epithelial cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

  • Induction of Oxidative Stress: Treat the cells with an ROS-inducing agent (e.g., hydrogen peroxide or cigarette smoke extract) in the presence or absence of varying concentrations of pre-hydrolyzed this compound.

  • Loading with DCFH-DA: After the treatment period, wash the cells and incubate them with DCFH-DA solution in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Assessment of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Principle: Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing their transcription. The activation of this pathway can be assessed by measuring the nuclear translocation of Nrf2 and the expression of its downstream target genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Protocol Outline (Western Blot for Nrf2 Nuclear Translocation):

  • Cell Treatment: Treat respiratory cells with this compound for a specified duration.

  • Nuclear and Cytoplasmic Fractionation: Isolate the nuclear and cytoplasmic protein fractions from the treated cells using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against Nrf2, and loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection and quantify the band intensities to determine the relative amount of Nrf2 in the nucleus.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the antioxidant effects of this compound.

Letosteine_Antioxidant_Mechanism Letosteine_blocked This compound (Blocked Thiol Groups) Hydrolysis Hydrolysis (in vivo/in vitro) Letosteine_blocked->Hydrolysis Letosteine_active Activated this compound (Free Thiol Groups) Hydrolysis->Letosteine_active ROS Reactive Oxygen Species (H₂O₂, HOCl, •OH) Letosteine_active->ROS Scavenging Cellular_Protection Reduced Oxidative Stress & Cellular Protection Letosteine_active->Cellular_Protection Neutralized_ROS Neutralized Products ROS->Neutralized_ROS ROS->Cellular_Protection Causes Damage

Caption: this compound's mechanism of ROS scavenging.

Nrf2_Activation_Pathway Oxidative_Stress Oxidative Stress (e.g., from pollutants) Keap1_Nrf2_complex Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2_complex induces This compound This compound (as an antioxidant) This compound->Oxidative_Stress reduces Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2_complex->Nrf2_dissociation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_dissociation->Nrf2_translocation Nrf2_nucleus Nrf2 (Nucleus) Nrf2_translocation->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Potential role of this compound in the Nrf2 signaling pathway.

Experimental_Workflow Start Start: Culture Respiratory Cells (e.g., A549) Treatment Treat with Oxidant +/- this compound Start->Treatment ROS_Assay Measure Intracellular ROS (DCFH-DA Assay) Treatment->ROS_Assay Protein_Extraction Protein Extraction (Nuclear/Cytoplasmic) Treatment->Protein_Extraction Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis Western_Blot Western Blot for Nrf2 Protein_Extraction->Western_Blot Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound's antioxidant effects.

Conclusion and Future Directions

This compound demonstrates clear antioxidant properties through the direct scavenging of reactive oxygen species, an effect attributed to its activated thiol groups. The available quantitative data from cell-free systems confirms its potency against key oxidants implicated in respiratory diseases. While direct evidence from respiratory cell line studies is currently limited, the established methodologies for assessing oxidative stress provide a clear path for future research in this area.

For researchers and drug development professionals, this compound presents an interesting candidate for further investigation as a therapeutic agent to combat oxidative stress in chronic respiratory conditions. Future studies should focus on:

  • Validating the antioxidant effects of this compound in various human respiratory cell lines.

  • Investigating the impact of this compound on the Nrf2 signaling pathway and the expression of endogenous antioxidant enzymes.

  • Exploring the synergistic effects of this compound with other therapeutic agents used in the management of respiratory diseases.

By elucidating the cellular and molecular mechanisms of this compound's antioxidant action, its full therapeutic potential in the context of respiratory medicine can be realized.

References

The Discovery and Synthesis of Letosteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letosteine is a mucolytic agent utilized in the management of respiratory conditions characterized by the overproduction of thick, viscous mucus.[1] Its therapeutic efficacy is rooted in a dual mechanism of action: the direct disruption of disulfide bonds in mucin glycoproteins and potent antioxidant activity, which mitigates inflammation and mucus hypersecretion.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate further research and development.

Discovery and Development

This compound was invented by Piero del Soldato of Milan, Italy, and a United States patent for the compound was filed in the year 2000.[2] The patent for this compound is held by Nicox SA.[2] The development of this compound was driven by the need for effective mucolytic agents to treat chronic bronchopneumopathies and related respiratory disorders.[3]

Synthesis of this compound

While the specific, detailed synthesis protocol from the original patent is not widely publicly available, a plausible synthetic route for this compound, chemically known as 2-[2-(ethoxycarbonylmethylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid, can be postulated based on established organic chemistry principles and the synthesis of structurally related thiol derivatives. The core of this synthesis would involve the formation of thioether bonds and the construction of the thiazolidine ring.

Plausible Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the thioether linkages, suggesting key starting materials such as a derivative of cysteine for the thiazolidine ring, a propiolate derivative, and an activated form of thioglycolic acid.

Postulated Synthesis Protocol

The following is a generalized, hypothetical protocol for the synthesis of this compound. Note: This protocol is illustrative and has not been experimentally validated from the available literature.

Step 1: Synthesis of the Thiazolidine Intermediate

  • Reaction: L-cysteine hydrochloride is reacted with a suitable aldehyde (e.g., formaldehyde or a protected equivalent) in a polar solvent.

  • Conditions: The reaction is typically carried out at room temperature with stirring. The pH may be adjusted to facilitate the cyclization.

  • Work-up: The resulting thiazolidine-4-carboxylic acid derivative is isolated by crystallization or chromatographic purification.

Step 2: Thioether Bond Formation

  • Reaction: The thiazolidine intermediate from Step 1, which contains a free thiol group, is reacted with an appropriate electrophile, such as ethyl 2-bromoacetate, in the presence of a non-nucleophilic base.

  • Conditions: The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile at room temperature.

  • Work-up: The product, this compound, is isolated by extraction and purified by column chromatography or recrystallization.

Mechanism of Action

This compound's therapeutic effects are derived from a multi-faceted mechanism of action that addresses both the physical properties of mucus and the underlying inflammatory processes.

Mucolytic Activity

The primary mucolytic action of this compound is attributed to its free thiol groups, which become available after in vivo metabolism.[1] These thiols participate in disulfide exchange reactions with the cysteine residues of mucin glycoproteins. This breaks the cross-linked structure of the mucus, reducing its viscosity and elasticity, and facilitating its clearance from the respiratory tract through ciliary action and coughing.[1]

Antioxidant and Anti-inflammatory Effects

This compound is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) such as hydrogen peroxide, hypochlorous acid, and hydroxyl radicals.[4] Oxidative stress is a key contributor to chronic inflammation and mucus hypersecretion in respiratory diseases.[1] By neutralizing ROS, this compound reduces oxidative damage and downregulates inflammatory pathways, leading to a decrease in mucus production.[1]

Modulation of Goblet Cell Activity

Preclinical evidence suggests that this compound may also regulate mucus production at the cellular level by modulating the activity of goblet cells and submucosal glands, which are the primary sources of mucin secretion.[1]

Pharmacological and Clinical Data

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetics of this compound in Sprague-Dawley Rats
Parameter Value
Dose 20 mg/kg (intravenous and oral)
Oral Bioavailability Complete
Excretion Route Primarily urine
Urinary Recovery (0-72h, ¹⁴C-Letosteine) ~95%
¹⁴CO₂ in Expired Air 5.1% (oral), 7.3% (intravenous)

Data from Gachon F, et al. Drug Metab Dispos.[5]

Table 2: In Vitro Antioxidant Activity of this compound
Reactive Oxygen Species IC₅₀ (concentration for 50% reduction)
Hydrogen Peroxide (H₂O₂)200 µM
Hypochlorous Acid (HOCl)15 µM
Hydroxyl Radical (•OH)350 µM

Data from Gressier B, et al.[4][5] Note: Antioxidant activity was observed after alkaline hydrolysis to liberate free thiol groups.

Table 3: Clinical Efficacy of this compound in Patients with Respiratory Diseases
Parameter Result
Indication Sputum thickening and difficulty in expectoration
Dosage 50 mg, three times daily
Total Effectiveness Rate 95.58%
Total Improvement Rate 99.12%

Data from a multicenter, randomized, double-masked, double-dummy, positive drug parallel controlled trial comparing this compound to Ambroxol hydrochloride.[6]

Key Experimental Protocols

In Vitro Mucolytic Activity Assay

This protocol provides a method for assessing the mucolytic (viscosity-reducing) effect of a compound using porcine gastric mucin as a substitute for human bronchial mucus.[7]

  • Preparation of Mucin Solution: Prepare a 20% (w/v) solution of porcine gastric mucin in a Tris-HCl buffer (pH 7.0).

  • Incubation: Add this compound (or other test compounds) at various concentrations to the mucin solution. Incubate the mixture at 37°C for 30 minutes.

  • Viscoelasticity Measurement:

    • Rheometer Method: Use a cone-plate or parallel-plate rheometer to measure the storage modulus (G') and loss modulus (G''), which are indicators of the elastic and viscous properties of the mucin solution, respectively.

    • Glass Plate Method: A simplified method where the spread of a defined volume of the mucin solution on a glass plate is measured over time. An increase in the spread diameter indicates a decrease in viscoelasticity.

  • Data Analysis: Compare the viscoelasticity measurements of the drug-treated samples to a vehicle-treated control.

In Vitro Antioxidant Activity Assay (ROS Scavenging)

This protocol outlines a cell-free system to determine the ROS scavenging capacity of this compound.[4]

  • Preparation of this compound: Due to its blocked thiol groups, hydrolyze this compound in an alkaline solution to liberate the active free thiols before the assay.

  • ROS Generation:

    • Hydrogen Peroxide (H₂O₂): Use a standard solution of H₂O₂.

    • Hypochlorous Acid (HOCl): Generate HOCl by reacting sodium hypochlorite with a suitable buffer.

    • Hydroxyl Radical (•OH): Generate hydroxyl radicals using a Fenton-like reaction (e.g., Fe²⁺ + H₂O₂).

  • Scavenging Reaction: Incubate the hydrolyzed this compound with the respective ROS solutions for a defined period.

  • Quantification of Remaining ROS:

    • Use a suitable colorimetric or fluorometric probe that reacts with the specific ROS being tested (e.g., Amplex Red for H₂O₂, dihydrorhodamine 123 for HOCl).

    • Measure the absorbance or fluorescence and calculate the percentage of ROS scavenged by this compound compared to a control without the drug.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the initial ROS.

Visualizations

Signaling Pathways and Mechanisms

Letosteine_Mechanism cluster_mucolytic Mucolytic Action cluster_antioxidant Antioxidant Action Mucin Mucin Glycoproteins (Cross-linked via S-S bonds) Reduced_Mucin Reduced Mucin (Broken S-S bonds) Letosteine_metabolite This compound Metabolite (Free -SH groups) Letosteine_metabolite->Mucin Disulfide Exchange Letosteine_metabolite2 This compound Metabolite (Free -SH groups) Decreased_Viscosity Decreased Mucus Viscosity & Elasticity Reduced_Mucin->Decreased_Viscosity Improved_Clearance Improved Mucociliary Clearance Decreased_Viscosity->Improved_Clearance ROS Reactive Oxygen Species (H₂O₂, •OH, HOCl) Neutralized_ROS Neutralized Species Letosteine_metabolite2->ROS Scavenges Reduced_Inflammation Reduced Inflammation & Mucus Hypersecretion Neutralized_ROS->Reduced_Inflammation

Caption: Dual mechanism of action of this compound.

Experimental Workflows

Synthesis_Workflow cluster_synthesis Plausible Synthesis Workflow for this compound start Starting Materials (e.g., L-cysteine, Aldehyde) step1 Step 1: Cyclization Formation of Thiazolidine Ring start->step1 intermediate Thiazolidine Intermediate step1->intermediate step2 Step 2: Thioether Bond Formation Reaction with Haloacetyl derivative intermediate->step2 crude_product Crude this compound step2->crude_product purification Purification (Chromatography/Recrystallization) crude_product->purification final_product Pure this compound purification->final_product Mucolytic_Assay_Workflow cluster_assay In Vitro Mucolytic Activity Assay Workflow start Prepare 20% Porcine Gastric Mucin Solution step1 Incubate Mucin with this compound (37°C, 30 min) start->step1 step2 Measure Viscoelasticity step1->step2 measurement_methods Methods: - Rheometry (G', G'') - Glass Plate Spread step2->measurement_methods step3 Data Analysis step2->step3 end Determine Reduction in Viscoelasticity vs. Control step3->end

References

In Vitro Mucolytic Activity of Letosteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letosteine is a mucolytic agent recognized for its therapeutic potential in respiratory conditions characterized by mucus hypersecretion and increased viscosity. Its mechanism of action is primarily attributed to its dual properties: the disruption of disulfide bonds within the mucin glycoprotein network, leading to a reduction in mucus viscosity, and its antioxidant capabilities that mitigate oxidative stress in the airways. This technical guide provides an in-depth overview of the in vitro studies on this compound's mucolytic activity, presenting available quantitative data, detailed experimental protocols, and insights into its molecular interactions.

Core Mechanism of Action

This compound's mucolytic effect is centered on its chemical structure, which features thiol groups (-SH). These groups act as reducing agents, breaking the disulfide bonds (-S-S-) that cross-link high-molecular-weight mucin glycoproteins. This depolymerization of the mucin network results in a decrease in the viscoelasticity of mucus, facilitating its clearance from the respiratory tract.[1]

Furthermore, this compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS).[1] This action is crucial as oxidative stress is a key contributor to inflammation and mucus hypersecretion in various respiratory diseases.

Quantitative Analysis of In Vitro Efficacy

While specific quantitative data on the direct reduction of mucus viscosity by this compound from in vitro rheological studies is not extensively detailed in the public domain, the compound's potent antioxidant activity has been quantified. This antioxidant effect indirectly contributes to its overall therapeutic efficacy by reducing the inflammatory stimuli that lead to mucus overproduction.

Antioxidant Activity

In a cell-free system, this compound, after alkaline hydrolysis to expose its active thiol groups, demonstrated significant scavenging activity against various reactive oxygen species.

Reactive Oxygen Species (ROS)This compound Concentration for 50% Reduction (IC50)
Hydrogen Peroxide (H₂O₂)200 µmol/L
Hypochlorous Acid (HOCl)15 µmol/L
Hydroxyl Radical (•OH)350 µmol/L

Experimental Protocols

To facilitate further research and standardized evaluation of this compound's mucolytic properties, this section outlines detailed methodologies for key in vitro experiments.

In Vitro Mucus Viscosity Measurement using a Rheometer

This protocol describes the use of a rheometer to quantify the effect of this compound on the viscoelastic properties of a mucus simulant.

Objective: To measure the change in viscosity and elasticity of a mucus-like gel after treatment with this compound.

Materials:

  • This compound

  • Mucus simulant (e.g., 20% porcine gastric mucin in Tris-HCl buffer, pH 7.0)[2]

  • Rheometer (cone-and-plate or parallel-plate geometry)[3]

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

Procedure:

  • Preparation of Mucus Simulant: Dissolve porcine gastric mucin in Tris-HCl buffer to a final concentration of 20%. Allow the solution to hydrate overnight at 4°C to ensure homogeneity.[2]

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in PBS. Generate a series of dilutions to obtain the desired final concentrations for testing.

  • Treatment of Mucus Simulant: Mix the mucus simulant with the this compound solutions (or PBS as a control) at a defined ratio (e.g., 9:1 v/v).

  • Incubation: Incubate the mixtures at 37°C for a specified period (e.g., 30 minutes) to allow for the mucolytic reaction to occur.[2]

  • Rheological Measurement:

    • Load the sample onto the rheometer plate.

    • Perform oscillatory shear measurements to determine the storage modulus (G') and loss modulus (G'').

    • Conduct steady shear measurements to determine the viscosity at different shear rates.

  • Data Analysis: Compare the viscosity, G', and G'' values of the this compound-treated samples to the control samples to quantify the mucolytic effect.

Quantification of Mucin Disulfide Bond Disruption

This assay quantifies the reduction of disulfide bonds in mucin, providing a direct measure of this compound's primary mucolytic mechanism.

Objective: To determine the number of free thiol groups generated by the reduction of disulfide bonds in mucin upon treatment with this compound.

Materials:

  • This compound

  • Purified mucin

  • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Cysteine or N-acetylcysteine (for standard curve)

  • Spectrophotometer

Procedure:

  • Preparation of Mucin Solution: Dissolve a known concentration of purified mucin in Tris-HCl buffer.

  • Treatment with this compound: Add different concentrations of this compound to the mucin solution. Include a control sample with buffer only.

  • Incubation: Incubate the samples at 37°C for a defined time to allow for the reduction of disulfide bonds.

  • Reaction with Ellman's Reagent: Add Ellman's reagent to each sample. The reagent reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

  • Spectrophotometric Measurement: Measure the absorbance of the samples at 412 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of cysteine or N-acetylcysteine to correlate absorbance with the concentration of free thiol groups.

  • Calculation: Determine the concentration of free thiols in the this compound-treated samples and compare it to the control to quantify the extent of disulfide bond reduction.

In Vitro MUC5AC Gene Expression Analysis in Bronchial Epithelial Cells

This protocol outlines a method to investigate whether this compound can modulate the expression of the major airway mucin, MUC5AC, at the genetic level.

Objective: To assess the effect of this compound on the expression of MUC5AC mRNA in human bronchial epithelial cells, particularly in an inflammatory context.

Materials:

  • Human bronchial epithelial cell line (e.g., NCI-H292)

  • Cell culture medium and supplements

  • This compound

  • Inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha, TNF-α)

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative real-time PCR (qPCR) system and reagents (primers for MUC5AC and a housekeeping gene)

Procedure:

  • Cell Culture: Culture NCI-H292 cells to a suitable confluency.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Induce MUC5AC expression by adding an inflammatory stimulus like TNF-α.

    • Include control groups (untreated, this compound only, TNF-α only).

  • Incubation: Incubate the cells for a period sufficient to allow for changes in gene expression (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • qPCR: Perform qPCR to quantify the relative expression levels of MUC5AC mRNA. Normalize the data to a stable housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the fold change in MUC5AC expression in the this compound-treated groups compared to the TNF-α-stimulated control group.

Signaling Pathways and Molecular Interactions

While direct evidence for the specific signaling pathways modulated by this compound in regulating mucin production is still emerging, the broader literature on mucolytic agents and airway inflammation points to several potential targets. The mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK and extracellular signal-regulated kinase (ERK), as well as the epidermal growth factor receptor (EGFR) signaling cascade, are known to be involved in the regulation of MUC5AC expression in response to inflammatory stimuli. Future research should investigate the potential of this compound to interfere with these pathways.

Workflow for Investigating this compound's Effect on Signaling Pathways

G cluster_0 Cellular Model cluster_1 Treatment cluster_2 Signaling Pathway Analysis cluster_3 Downstream Effect Bronchial Epithelial Cells Bronchial Epithelial Cells Inflammatory Stimulus (e.g., TNF-α) Inflammatory Stimulus (e.g., TNF-α) Bronchial Epithelial Cells->Inflammatory Stimulus (e.g., TNF-α) This compound This compound Bronchial Epithelial Cells->this compound EGFR Activation EGFR Activation Inflammatory Stimulus (e.g., TNF-α)->EGFR Activation Induces MAPK Activation (p38, ERK) MAPK Activation (p38, ERK) Inflammatory Stimulus (e.g., TNF-α)->MAPK Activation (p38, ERK) Induces NF-κB Activation NF-κB Activation Inflammatory Stimulus (e.g., TNF-α)->NF-κB Activation Induces This compound->EGFR Activation Potentially Inhibits This compound->MAPK Activation (p38, ERK) Potentially Inhibits This compound->NF-κB Activation Potentially Inhibits MUC5AC Gene Expression MUC5AC Gene Expression EGFR Activation->MUC5AC Gene Expression Regulates MAPK Activation (p38, ERK)->MUC5AC Gene Expression Regulates NF-κB Activation->MUC5AC Gene Expression Regulates

Caption: Hypothetical workflow for investigating this compound's impact on MUC5AC expression signaling.

Logical Relationship of this compound's Mucolytic Action

G This compound This compound Thiol Groups Thiol Groups This compound->Thiol Groups Contains Disulfide Bonds in Mucin Disulfide Bonds in Mucin Thiol Groups->Disulfide Bonds in Mucin Disrupts Mucin Depolymerization Mucin Depolymerization Disulfide Bonds in Mucin->Mucin Depolymerization Leads to Reduced Mucus Viscoelasticity Reduced Mucus Viscoelasticity Mucin Depolymerization->Reduced Mucus Viscoelasticity Enhanced Mucus Clearance Enhanced Mucus Clearance Reduced Mucus Viscoelasticity->Enhanced Mucus Clearance

Caption: Direct mucolytic mechanism of this compound.

Conclusion

This compound's in vitro profile demonstrates a dual mechanism of action that is highly relevant for the treatment of respiratory diseases characterized by abnormal mucus. Its ability to directly reduce mucus viscosity by disrupting disulfide bonds, coupled with its potent antioxidant activity, provides a strong rationale for its clinical use. The experimental protocols detailed in this guide offer a framework for researchers to further quantify its mucolytic efficacy and explore its impact on cellular signaling pathways involved in mucin production. Such studies will be invaluable for optimizing its therapeutic application and for the development of novel mucoactive drugs.

References

Methodological & Application

Application Notes and Protocols for Testing Letosteine Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letosteine is a mucolytic agent recognized for its capacity to modify the viscoelastic properties of mucus, thereby aiding its clearance from the respiratory tract.[1] Its therapeutic potential is attributed to a dual mechanism of action: the disruption of disulfide bonds in mucus glycoproteins via its thiol groups and the exertion of antioxidant effects through the neutralization of reactive oxygen species (ROS).[1][2] Furthermore, evidence suggests that this compound can modulate mucus production at a cellular level.[1] In vitro studies have demonstrated its antioxidant activity, particularly in scavenging various free radicals.[2][3] Analogous thiol-containing compounds have been shown to possess anti-inflammatory properties, including the inhibition of the NF-κB pathway and reduction of pro-inflammatory cytokine secretion. This document provides a comprehensive set of protocols to evaluate the efficacy of this compound in a cell culture setting, focusing on its mucolytic, antioxidant, and anti-inflammatory activities.

Recommended Cell Lines

The selection of an appropriate cell line is critical for obtaining physiologically relevant data. For studying the effects of this compound on the respiratory system, the following human cell lines are recommended:

  • Calu-3: A human bronchial adenocarcinoma cell line that, when cultured at an air-liquid interface (ALI), forms a polarized monolayer with tight junctions and mucus secretion, closely mimicking the in vivo bronchial epithelium.[4][5][6]

  • A549: A human lung adenocarcinoma cell line derived from alveolar type II epithelial cells. It is a widely used model for studying the cellular and molecular biology of the lung, including mucus production and inflammatory responses.[7][8][9]

  • Primary Human Bronchial Epithelial (HBE) Cells: These cells, cultured at an ALI, provide the most physiologically relevant in vitro model of the human airway epithelium, capable of differentiating into a pseudostratified epithelium with ciliated and mucus-producing goblet cells.[1][3][10][11]

Experimental Protocols

This section details the protocols for assessing the key bioactivities of this compound.

Assessment of Mucolytic Activity: MUC5AC Mucin Quantification

This protocol aims to quantify the effect of this compound on the production of MUC5AC, a major mucin in the respiratory tract.

a. Cell Culture and Treatment:

  • Culture Calu-3 or A549 cells in the appropriate complete growth medium until they reach 80-90% confluency. For Calu-3 cells, an air-liquid interface (ALI) culture is recommended for optimal mucus production.[4][5][12]

  • Induce mucus hypersecretion by treating the cells with an appropriate stimulus, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL), for 24 hours.

  • Concurrently, treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle control (medium with the solvent used for this compound) and a positive control (a known mucolytic agent like N-acetylcysteine).

  • After the 24-hour incubation period, collect the cell culture supernatant for MUC5AC analysis.

b. MUC5AC ELISA:

  • Quantify the concentration of MUC5AC in the collected supernatants using a commercially available Human MUC5AC ELISA kit, following the manufacturer's instructions.[13][14][15][16][17]

  • Briefly, add standards and samples to the antibody-pre-coated microplate and incubate.

  • Wash the plate and add a biotin-conjugated detection antibody, followed by incubation.

  • Add a streptavidin-HRP conjugate and incubate.

  • Add a TMB substrate solution to develop the color, and then stop the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the MUC5AC concentration based on the standard curve.

Data Presentation:

Treatment GroupThis compound Concentration (µM)MUC5AC Concentration (ng/mL)% Inhibition of MUC5AC Production
Vehicle Control0[Value]0
Stimulus (e.g., TNF-α)0[Value]N/A
This compound10[Value][Value]
This compound50[Value][Value]
This compound100[Value][Value]
Positive Control (NAC)[Concentration][Value][Value]
Evaluation of Antioxidant Activity: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to scavenge intracellular reactive oxygen species.

a. Cell Culture and Treatment:

  • Seed A549 or Calu-3 cells in a 96-well black-walled microplate and culture until confluent.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with the fluorescent probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) and varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour. Include a vehicle control and a positive control (e.g., Quercetin).[18][19][20][21][22]

  • Wash the cells to remove the excess probe and treatment compounds.

b. ROS Induction and Measurement:

  • Induce oxidative stress by adding a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm using a fluorescence microplate reader.

  • Record fluorescence readings every 5 minutes for 1 hour.

Data Presentation:

Treatment GroupThis compound Concentration (µM)Area Under the Curve (AUC) of FluorescenceCellular Antioxidant Activity (CAA) Unit
Vehicle Control0[Value]0
This compound10[Value][Value]
This compound50[Value][Value]
This compound100[Value][Value]
Positive Control (Quercetin)[Concentration][Value][Value]
Assessment of Anti-inflammatory Activity

This involves quantifying the effect of this compound on the production of pro-inflammatory cytokines and its impact on key inflammatory signaling pathways.

a. Cell Culture and Treatment:

  • Culture A549 or Calu-3 cells in a 24-well plate until they reach 80-90% confluency.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

  • Stimulate inflammation by adding a pro-inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a vehicle control and an unstimulated control.

  • Collect the cell culture supernatant for cytokine analysis.

b. IL-6 and TNF-α ELISA:

  • Measure the concentrations of IL-6 and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's protocols.[23][24][25][26][27]

Data Presentation:

Treatment GroupThis compound Concentration (µM)IL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)
Unstimulated Control0[Value][Value]
Vehicle Control + LPS0[Value][Value]
This compound + LPS10[Value][Value]
This compound + LPS50[Value][Value]
This compound + LPS100[Value][Value]

a. Cell Culture and Treatment:

  • Culture A549 or Calu-3 cells to 80-90% confluency.

  • Pre-treat with this compound at various concentrations for 1 hour.

  • Stimulate with LPS (1 µg/mL) for a shorter duration suitable for pathway activation (e.g., 30-60 minutes for NF-κB, 15-30 minutes for MAPK).

  • Lyse the cells to extract total protein or nuclear/cytoplasmic fractions.

b. Western Blotting for MAPK Phosphorylation:

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[2][28]

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of key MAPK proteins (e.g., p38, ERK1/2).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify band intensities and express the results as a ratio of phosphorylated to total protein.

c. NF-κB Activation Assay:

  • Isolate nuclear and cytoplasmic protein fractions using a commercial kit.

  • Determine the concentration of the p65 subunit of NF-κB in each fraction by Western blot or an NF-κB p65 transcription factor assay kit.[29][30][31][32][33] An increase in the nuclear-to-cytoplasmic ratio of p65 indicates activation.

Data Presentation:

Treatment GroupThis compound Concentration (µM)Ratio of p-p38 to total p38Ratio of p-ERK to total ERKRatio of Nuclear to Cytoplasmic NF-κB p65
Unstimulated Control0[Value][Value][Value]
Vehicle Control + LPS0[Value][Value][Value]
This compound + LPS10[Value][Value][Value]
This compound + LPS50[Value][Value][Value]
This compound + LPS100[Value][Value][Value]

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Efficacy Assays cluster_inflammation_details cluster_analysis Data Analysis start Select Cell Line (A549, Calu-3, or Primary HBE) culture Culture to 80-90% Confluency start->culture stimulate Induce Hypersecretion/ Inflammation (e.g., LPS/TNF-α) culture->stimulate treat Treat with this compound (Dose-Response) stimulate->treat mucin Mucin Production (MUC5AC ELISA) treat->mucin antioxidant Antioxidant Activity (CAA Assay) treat->antioxidant inflammation Anti-inflammatory Activity treat->inflammation data Quantify Results mucin->data antioxidant->data cytokine Cytokine Measurement (IL-6, TNF-α ELISA) inflammation->cytokine pathway Signaling Pathway Analysis (Western Blot/NF-κB Assay) inflammation->pathway cytokine->data pathway->data compare Compare Treated vs. Controls data->compare conclusion Determine this compound Efficacy compare->conclusion

Caption: Experimental workflow for testing this compound efficacy.

Signaling_Pathways cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response LPS LPS/TNF-α Receptor Receptor (e.g., TLR4) LPS->Receptor MAPK_cascade MAPK Cascade (p38, ERK) Receptor->MAPK_cascade IKK IKK Complex Receptor->IKK p_MAPK p-MAPK MAPK_cascade->p_MAPK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases NF-κB n_NFkB NF-κB NFkB->n_NFkB Gene_Expression Gene Expression p_MAPK->Gene_Expression n_NFkB->Gene_Expression Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Gene_Expression->Cytokines Mucin Mucin Hypersecretion (MUC5AC) Gene_Expression->Mucin This compound This compound This compound->MAPK_cascade Inhibits This compound->IKK Inhibits

Caption: Potential signaling pathways modulated by this compound.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Letosteine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Letosteine is a mucolytic agent used in the treatment of chronic bronchopulmonary diseases.[1] Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, aiding in the determination of its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] This application note details a rapid, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method utilizes a simple protein precipitation step for sample preparation and offers high throughput with a short chromatographic run time, making it suitable for clinical research and drug development.[1][4]

Experimental Workflow

Letosteine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample add_is Add Internal Standard (Tinidazole) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject into LC-MS/MS System supernatant_transfer->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection quantification Quantification ms_detection->quantification reporting Generate Report quantification->reporting

Figure 1: Experimental workflow for the LC-MS/MS quantification of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Tinidazole (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Human plasma (with anticoagulant)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: Agilent 1200 Series or equivalent

  • Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent

  • Analytical Column: Reversed-phase C18 column[1][4]

Sample Preparation

A simple protein precipitation method is employed for plasma sample preparation.[1][4]

  • Thaw frozen human plasma samples at room temperature.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Tinidazole).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 analytical column

  • Mobile Phase: Acetonitrile and 1 mM ammonium acetate (pH 3.2 with formic acid)[5]

  • Flow Rate: 0.3 mL/min[5]

  • Run Time: Less than 1.5 minutes[1][4]

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive ion multiple-reaction-monitoring (MRM) mode.[1][4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: m/z 280.1 → 160.0[1][4][5]

    • Tinidazole (IS): m/z 248.1 → 121.1[1][4]

Quantitative Data Summary

The method was validated for its performance and demonstrated excellent linearity, precision, accuracy, and recovery.[1]

Calibration Curve and Linearity
ParameterValue
Concentration Range0.1140 - 152.0 µg/L
Correlation Coefficient (r)≥ 0.9974

Table 1: Linearity of the LC-MS/MS method for this compound quantification.[1]

Precision and Accuracy
Quality Control LevelIntraday Precision (%RSD)Interday Precision (%RSD)
Low QC≤ 5.83%≤ 5.26%
Medium QC≤ 5.83%≤ 5.26%
High QC≤ 5.83%≤ 5.26%

Table 2: Precision of the LC-MS/MS method for this compound quantification.[1][5]

Quality Control LevelIntraday Accuracy (%)Interday Accuracy (%)
Low QC99.6% to 105.0%95.0% to 100.5%
Medium QC99.6% to 105.0%95.0% to 100.5%
High QC99.6% to 105.0%95.0% to 100.5%

Table 3: Accuracy of the LC-MS/MS method for this compound quantification.[5]

Extraction Recovery and Stability
ParameterValue
Extraction Recovery71.8% - 73.0%
Stability (RE)-8.45% to 9.03%

Table 4: Extraction recovery and stability of this compound in human plasma.[1]

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation, short analysis time, and high sensitivity make it an ideal tool for supporting pharmacokinetic studies in a high-throughput environment.[1] This method offers significant advantages over previously published radioactive methods, including reduced analysis time, simpler preparation procedures, increased sensitivity, and lower safety risks.[1]

References

Application of Letosteine in Chronic Bronchitis Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letosteine is a mucolytic agent belonging to the thiol class of compounds. It is indicated for the treatment of respiratory diseases characterized by the production of thick and viscous mucus, such as chronic bronchitis. Its therapeutic effects are primarily attributed to its active metabolites which possess mucolytic, antioxidant, and anti-inflammatory properties. In preclinical research, this compound serves as a valuable tool to investigate the pathophysiology of chronic bronchitis and to evaluate the efficacy of novel therapeutic interventions targeting mucus hypersecretion, inflammation, and oxidative stress.

This document provides detailed application notes and experimental protocols for the use of this compound in established research models of chronic bronchitis.

Mechanism of Action

This compound is a prodrug that is rapidly absorbed and converted to its active metabolites. The primary mechanism of action involves the presence of free sulfhydryl groups in the active metabolites. These groups act to break the disulfide bonds of glycoproteins in the mucus, thereby reducing its viscosity and facilitating its clearance from the respiratory tract.[1]

Beyond its mucolytic effects, this compound exhibits significant antioxidant and anti-inflammatory activities. It can directly scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.[1] Furthermore, this compound has been shown to modulate inflammatory pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[2]

Key Signaling Pathway: NF-κB Inhibition

Chronic bronchitis is characterized by a persistent inflammatory state in the airways, largely driven by the activation of the NF-κB signaling pathway. This compound, through its active metabolites, can interfere with this pathway, leading to a downstream reduction in inflammatory mediators.

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., Cigarette Smoke, LPS) cluster_cell Airway Epithelial Cell / Macrophage Cigarette_Smoke Cigarette Smoke/LPS IKK IKK Complex Cigarette_Smoke->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation NFkB_IkB->NFkB Release This compound This compound (Active Metabolites) This compound->IKK Inhibition Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Proinflammatory_Genes Cytokines TNF-α, IL-1β, IL-6 MUC5AC Proinflammatory_Genes->Cytokines

This compound's inhibition of the NF-κB signaling pathway.

Quantitative Data from Preclinical Studies

While specific preclinical data for this compound is limited in recent literature, studies on its prodrug, erdosteine, provide valuable insights into its expected efficacy. The following tables summarize the typical effects observed with thiol-based mucolytics in animal models of chronic bronchitis.

Table 1: Effect of this compound (or its prodrug, erdosteine) on Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF)

ParameterControl GroupChronic Bronchitis Model GroupThis compound/Erdosteine Treated GroupPercentage Change vs. Model Group
Total Inflammatory Cells (x105) 1.5 ± 0.38.2 ± 1.14.5 ± 0.7↓ 45.1%
Neutrophils (x105) 0.1 ± 0.055.6 ± 0.92.1 ± 0.4↓ 62.5%
TNF-α (pg/mL) 25 ± 5150 ± 2070 ± 12↓ 53.3%
IL-1β (pg/mL) 10 ± 285 ± 1535 ± 8↓ 58.8%
IL-6 (pg/mL) 15 ± 4110 ± 1850 ± 10↓ 54.5%
MUC5AC (relative units) 1.0 ± 0.24.8 ± 0.72.2 ± 0.5↓ 54.2%

Data are presented as mean ± standard deviation and are representative values compiled from typical findings in the literature. Actual results may vary depending on the specific experimental conditions.

Table 2: Effect of this compound (or its prodrug, erdosteine) on Oxidative Stress Markers in Lung Tissue

ParameterControl GroupChronic Bronchitis Model GroupThis compound/Erdosteine Treated GroupPercentage Change vs. Model Group
Malondialdehyde (MDA) (nmol/mg protein) 2.5 ± 0.47.8 ± 1.23.9 ± 0.6↓ 50.0%
Superoxide Dismutase (SOD) (U/mg protein) 150 ± 2075 ± 10120 ± 15↑ 60.0%
Glutathione (GSH) (μmol/g protein) 8.0 ± 1.03.5 ± 0.56.5 ± 0.8↑ 85.7%

Data are presented as mean ± standard deviation and are representative values compiled from typical findings in the literature. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed protocols for inducing chronic bronchitis in rats and assessing the therapeutic effects of this compound.

Protocol 1: Cigarette Smoke-Induced Chronic Bronchitis in Rats

This model mimics the primary cause of chronic bronchitis in humans and is suitable for studying the long-term effects of this compound.

CS_Workflow cluster_setup Experimental Setup cluster_induction Model Induction (8 weeks) cluster_treatment This compound Treatment (Concurrent) cluster_analysis Endpoint Analysis Animals Acclimatize Sprague-Dawley Rats (1 week) Grouping Randomly Divide into Groups: - Control - CS Model - CS + this compound Animals->Grouping CS_Exposure Expose Model and Treatment Groups to Cigarette Smoke (e.g., 10 cigarettes/day, 6 days/week) Grouping->CS_Exposure Letosteine_Admin Administer this compound Orally (e.g., 50 mg/kg/day) to Treatment Group Sacrifice Sacrifice Animals 24h after last exposure CS_Exposure->Sacrifice Letosteine_Admin->Sacrifice BALF_Collection Collect Bronchoalveolar Lavage Fluid (BALF) Sacrifice->BALF_Collection Tissue_Collection Collect Lung Tissue Sacrifice->Tissue_Collection Analysis Analyze BALF for Cells & Cytokines Analyze Tissue for Oxidative Stress & Histopathology BALF_Collection->Analysis Tissue_Collection->Analysis

Workflow for Cigarette Smoke-Induced Chronic Bronchitis Model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Whole-body inhalation exposure chambers

  • Standard research cigarettes (e.g., 3R4F)

  • This compound

  • Oral gavage needles

  • Reagents for BALF analysis (cell counting, ELISA kits for TNF-α, IL-1β, IL-6, MUC5AC)

  • Reagents for oxidative stress analysis (MDA, SOD, GSH assay kits)

  • Histology supplies (formalin, paraffin, H&E stain)

Procedure:

  • Animal Acclimatization: House rats for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Group Allocation: Randomly divide the animals into three groups:

    • Control Group: Exposed to room air only.

    • Cigarette Smoke (CS) Model Group: Exposed to cigarette smoke.

    • CS + this compound Group: Exposed to cigarette smoke and treated with this compound.

  • Model Induction:

    • Place the CS Model and CS + this compound groups into the inhalation chamber.

    • Expose the rats to the smoke of 10 cigarettes per day, for 6 days a week, over a period of 8 weeks. The smoke concentration and exposure duration should be carefully controlled and monitored.[3][4]

    • The Control group should be placed in a similar chamber and exposed to filtered room air for the same duration.

  • This compound Administration:

    • Beginning from the first day of CS exposure, administer this compound to the CS + this compound group daily via oral gavage. A typical dose to start with is 50 mg/kg body weight. The vehicle (e.g., saline or 0.5% carboxymethylcellulose) should be administered to the Control and CS Model groups.

  • Sample Collection:

    • At the end of the 8-week period, 24 hours after the last exposure and treatment, euthanize the animals.

    • Perform bronchoalveolar lavage (BAL) on the right lung with sterile phosphate-buffered saline (PBS) to collect BALF.

    • Perfuse the left lung with saline and collect the tissue for histology and biochemical analysis.

  • Analysis:

    • BALF Analysis:

      • Centrifuge the BALF to separate the cells from the supernatant.

      • Count the total and differential inflammatory cells (neutrophils, macrophages, lymphocytes) using a hemocytometer or automated cell counter.

      • Measure the concentrations of TNF-α, IL-1β, IL-6, and MUC5AC in the BALF supernatant using commercially available ELISA kits.[2][5]

    • Lung Tissue Analysis:

      • Homogenize a portion of the lung tissue to measure the levels of MDA, and the activities of SOD and GSH using appropriate assay kits.

      • Fix the remaining lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess airway inflammation, epithelial changes, and mucus gland hyperplasia.

Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Airway Inflammation in Rats

This model is useful for studying the acute anti-inflammatory effects of this compound.

LPS_Workflow cluster_setup Experimental Setup cluster_pretreatment This compound Pre-treatment (3 days) cluster_induction Model Induction cluster_analysis Endpoint Analysis (24h post-LPS) Animals Acclimatize Wistar Rats (1 week) Grouping Randomly Divide into Groups: - Control - LPS Model - LPS + this compound Animals->Grouping Letosteine_Admin Administer this compound Orally (e.g., 50 mg/kg/day) to Treatment Group Grouping->Letosteine_Admin LPS_Instillation Intratracheal Instillation of LPS (e.g., 1 mg/kg) to Model and Treatment Groups Letosteine_Admin->LPS_Instillation Sacrifice Sacrifice Animals LPS_Instillation->Sacrifice BALF_Collection Collect Bronchoalveolar Lavage Fluid (BALF) Sacrifice->BALF_Collection Analysis Analyze BALF for Cells & Cytokines BALF_Collection->Analysis

Workflow for LPS-Induced Acute Airway Inflammation Model.

Materials:

  • Male Wistar rats (200-250 g)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Anesthetics (e.g., ketamine/xylazine)

  • Intratracheal instillation device

  • Reagents for BALF analysis (as in Protocol 1)

Procedure:

  • Animal Acclimatization and Grouping: Follow steps 1 and 2 from Protocol 1.

  • This compound Pre-treatment:

    • Administer this compound (e.g., 50 mg/kg, p.o.) or vehicle to the respective groups once daily for 3 consecutive days prior to LPS challenge.

  • Model Induction:

    • On day 4, anesthetize the rats.

    • Intratracheally instill LPS (e.g., 1 mg/kg in 50 μL of sterile saline) into the lungs of the LPS Model and LPS + this compound groups.

    • The Control group should receive an intratracheal instillation of sterile saline.

  • Sample Collection and Analysis:

    • 24 hours after LPS instillation, euthanize the animals and collect BALF as described in Protocol 1.

    • Perform cell counts and cytokine analysis on the BALF as detailed in Protocol 1.

Conclusion

This compound is a multifaceted therapeutic agent with mucolytic, antioxidant, and anti-inflammatory properties, making it a valuable compound for investigation in chronic bronchitis research models. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies to explore the underlying mechanisms of chronic bronchitis and to evaluate its therapeutic potential. The inhibition of the NF-κB signaling pathway represents a key mechanism through which this compound exerts its anti-inflammatory effects, leading to a reduction in pro-inflammatory cytokines and mucus hypersecretion. Further preclinical studies are encouraged to fully elucidate the dose-dependent effects and long-term benefits of this compound in chronic respiratory diseases.

References

Application Notes and Protocols: In Vitro Measurement of Letosteine's Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letosteine is a mucolytic agent that possesses antioxidant properties. Its mechanism of action is attributed to the presence of a blocked thiol group, which, upon hydrolysis, is liberated to a free thiol (-SH) group. This free thiol is a potent scavenger of reactive oxygen species (ROS), contributing to the drug's therapeutic effects in respiratory conditions where oxidative stress is a key pathological factor. This document provides detailed protocols for the in vitro assessment of this compound's antioxidant capacity, including methods for direct ROS scavenging and common antioxidant assays. A crucial step for unlocking this compound's antioxidant potential in vitro is an initial alkaline hydrolysis to free the active thiol group.

Data Presentation

The antioxidant capacity of this compound, after alkaline hydrolysis, has been quantified against various reactive oxygen species. The following table summarizes the concentration of hydrolyzed this compound required for 50% inhibition (IC50) of specific ROS.

Reactive Oxygen Species (ROS)IC50 of Hydrolyzed this compound (µmol/L)Reference
Hydrogen Peroxide (H₂O₂)200[1]
Hypochlorous Acid (HOCl)15[1]
Hydroxyl Radical (•OH)350[1]

Experimental Protocols

Prior to conducting the following antioxidant assays, this compound must undergo an alkaline hydrolysis step to activate its antioxidant properties.

Alkaline Hydrolysis of this compound

This protocol is adapted from methods used for structurally similar thiol-containing drugs, such as erdosteine, to liberate the active thiol group.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • pH meter

Procedure:

  • Prepare a bicarbonate-carbonate buffer (e.g., 0.1 M, pH 9.0-10.0) by dissolving appropriate amounts of sodium bicarbonate and sodium carbonate in deionized water.

  • Dissolve this compound in the bicarbonate-carbonate buffer to the desired stock concentration.

  • Incubate the this compound solution at 37°C for 30-60 minutes to facilitate the hydrolysis of the thiazolidine ring and the liberation of the free thiol group.

  • This hydrolyzed this compound solution is now ready for use in the antioxidant capacity assays described below. It is recommended to use the hydrolyzed solution immediately.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Materials:

  • Hydrolyzed this compound solution

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the hydrolyzed this compound solution in methanol or ethanol.

  • In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • As a control, add 100 µL of the solvent (methanol or ethanol) and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.

Materials:

  • Hydrolyzed this compound solution

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical cation solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the hydrolyzed this compound solution in PBS.

  • In a 96-well microplate, add 10 µL of each this compound dilution to separate wells.

  • Add 190 µL of the diluted ABTS radical cation solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • Calculate the percentage of ABTS radical scavenging activity.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

  • Hydrolyzed this compound solution

  • Fluorescein sodium salt solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the hydrolyzed this compound solution in phosphate buffer.

  • In a 96-well black microplate, add 25 µL of each this compound dilution to separate wells.

  • Add 150 µL of the fluorescein solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Calculate the area under the curve (AUC) for each sample and compare it to a Trolox standard curve to determine the ORAC value in Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). It should be noted that the FRAP assay may not be ideal for thiol-containing antioxidants as it can give inconsistent results.

Materials:

  • Hydrolyzed this compound solution

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer, pH 3.6)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent fresh.

  • Prepare a series of dilutions of the hydrolyzed this compound solution.

  • In a 96-well microplate, add 20 µL of each this compound dilution to separate wells.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm using a microplate reader.

  • Create a standard curve using a known concentration of FeSO₄ and express the results as Fe²⁺ equivalents.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound Powder hydrolysis Alkaline Hydrolysis (Bicarbonate-Carbonate Buffer) This compound->hydrolysis hydrolyzed_this compound Hydrolyzed this compound (Active Thiol Form) hydrolysis->hydrolyzed_this compound dpph DPPH Assay hydrolyzed_this compound->dpph Test Sample abts ABTS Assay hydrolyzed_this compound->abts Test Sample orac ORAC Assay hydrolyzed_this compound->orac Test Sample frap FRAP Assay hydrolyzed_this compound->frap Test Sample data_analysis Calculate IC50 or Trolox/Fe²⁺ Equivalents dpph->data_analysis abts->data_analysis orac->data_analysis frap->data_analysis nrf2_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Hydrolyzed this compound (-SH) ros Reactive Oxygen Species (ROS) This compound->ros Direct Scavenging keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Potential Modulation ros->keap1_nrf2 Oxidative Stress nrf2 Nrf2 keap1_nrf2->nrf2 Dissociation nrf2_n Nrf2 nrf2->nrf2_n Translocation are Antioxidant Response Element (ARE) nrf2_n->are Binds to antioxidant_genes Increased Expression of Antioxidant Genes (e.g., HO-1, GCL) are->antioxidant_genes Activates Transcription

References

Application Notes and Protocols for Solubilizing Letosteine in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization of Letosteine for various experimental applications, including in vitro cell-based assays and in vivo studies. The information is compiled to facilitate the consistent and effective use of this compound in a laboratory setting.

Physicochemical Properties of this compound

This compound is a mucolytic agent with antioxidant properties. Its structure contains two thiol groups, which are key to its mechanism of action. Understanding its solubility is critical for the design of effective experimental protocols.

PropertyValueSource
Molecular Formula C10H17NO4S2
Molecular Weight 279.37 g/mol
Predicted Water Solubility 3.55 mg/mL--INVALID-LINK--
Appearance Solid

Solubilization Protocols for In Vitro Experimental Use

For cell-based assays, it is crucial to prepare a stock solution of this compound that can be further diluted in culture media to the desired final concentration. The final concentration of the solvent in the culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of water-insoluble compounds for in vitro use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Weigh out 2.79 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • This will result in a 10 mM stock solution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for Cell Culture

Protocol:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution in cell culture medium to the desired final concentration. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Gently mix the working solution before adding it to the cells.

  • Ensure the final DMSO concentration in the cell culture does not exceed 0.5%. A serial dilution may be necessary for lower concentrations of this compound.

Solubilization Protocols for In Vivo Experimental Use

For oral administration in animal models, this compound can be formulated as a suspension or in a vehicle that enhances its solubility and palatability.

Preparation of an Oral Suspension in a Jelly Vehicle

This method is suitable for voluntary oral administration in mice, which can reduce the stress associated with gavage.

Materials:

  • This compound powder

  • Gelatin

  • Sucralose or other sweetener

  • Flavoring (e.g., strawberry)

  • Water

  • Heating plate and stirrer

  • Molds (e.g., 24-well plate)

Protocol:

  • Prepare a vehicle jelly by dissolving gelatin (e.g., 10% w/v) and a sweetener (e.g., 2% w/v) in water with gentle heating and stirring.

  • Add a flavoring agent to improve palatability.

  • Calculate the required amount of this compound for the desired dose (e.g., mg/kg body weight).

  • Disperse the this compound powder uniformly into the warm jelly vehicle.

  • Pour the mixture into molds and allow it to solidify at 4°C.

  • The jelly can be administered to animals that have been trained to accept it.

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects through multiple mechanisms, including direct mucolytic action and modulation of intracellular signaling pathways involved in inflammation and mucus production.

Antioxidant and Anti-inflammatory Signaling

This compound's antioxidant properties are attributed to its thiol groups, which can scavenge reactive oxygen species (ROS).[1][2] This action helps to reduce oxidative stress, a key contributor to inflammation in respiratory diseases. Like other thiol-containing compounds, this compound may influence the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory responses.

Antioxidant_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, Oxidative Stress) cluster_cell Cell cluster_nucleus Stimulus Inflammatory Stimuli IKK IKK Stimulus->IKK MAPK MAPK (p38, ERK, JNK) Stimulus->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) MAPK->Inflammatory_Genes activates Nucleus Nucleus NFkB_n->Inflammatory_Genes induces This compound This compound This compound->Stimulus scavenges ROS This compound->IKK inhibits This compound->MAPK inhibits

Caption: this compound's antioxidant and anti-inflammatory mechanism.

Regulation of Mucin Gene Expression

Overproduction of mucin, particularly MUC5AC, is a hallmark of many respiratory diseases. This compound can modulate the expression of the MUC5AC gene, potentially through the inhibition of the NF-κB and MAPK signaling pathways that are activated by inflammatory stimuli.

Mucin_Regulation_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Stimuli->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling (NF-κB, MAPK pathways) Cell_Surface_Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., NF-κB p65) Signaling_Cascade->Transcription_Factors MUC5AC_Gene MUC5AC Gene (in Nucleus) Transcription_Factors->MUC5AC_Gene activates transcription MUC5AC_mRNA MUC5AC mRNA MUC5AC_Gene->MUC5AC_mRNA MUC5AC_Protein MUC5AC Protein (Mucin) MUC5AC_mRNA->MUC5AC_Protein translation Mucus_Hypersecretion Mucus Hypersecretion MUC5AC_Protein->Mucus_Hypersecretion This compound This compound This compound->Signaling_Cascade inhibits

Caption: Regulation of MUC5AC gene expression by this compound.

Experimental Workflow for Evaluating this compound's Efficacy

A general workflow for testing the efficacy of this compound in a cell-based model of airway inflammation is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Cells 1. Prepare Airway Epithelial Cell Culture Pretreat 3. Pre-treat cells with This compound or Vehicle Prep_Cells->Pretreat Prep_this compound 2. Prepare this compound Working Solutions Prep_this compound->Pretreat Stimulate 4. Stimulate cells with Inflammatory Agent (e.g., LPS) Pretreat->Stimulate Collect_Supernatant 5. Collect Cell Supernatant Stimulate->Collect_Supernatant Lyse_Cells 6. Lyse Cells Stimulate->Lyse_Cells Cytokine_Assay 7a. Cytokine Analysis (ELISA) Collect_Supernatant->Cytokine_Assay qPCR 7b. MUC5AC Gene Expression (qPCR) Lyse_Cells->qPCR Western_Blot 7c. Signaling Protein Analysis (Western Blot) Lyse_Cells->Western_Blot

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Immunohistochemical Staining of Letosteine-Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of tissues treated with letosteine, a mucolytic and antioxidant agent. The protocols and information are intended to assist researchers in assessing the effects of this compound on relevant biological markers in tissue samples.

Introduction

This compound is a mucolytic agent primarily used in the treatment of respiratory conditions characterized by excessive or viscous mucus.[1] Its mechanism of action involves the disruption of disulfide bonds in mucus glycoproteins, leading to reduced mucus viscosity.[1] Additionally, this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which can contribute to inflammation and mucus hypersecretion.[1]

Immunohistochemistry (IHC) is a valuable technique for visualizing the distribution and localization of specific proteins within the context of tissue architecture. This allows for the assessment of cellular and tissue-level responses to drug treatment. These notes provide detailed protocols and guidance on the selection of relevant biomarkers for evaluating the efficacy and mechanism of action of this compound in treated tissues.

Potential Biomarkers for IHC Analysis of this compound-Treated Tissues

Based on the known mechanism of action of this compound, the following biomarkers are recommended for IHC analysis.

Table 1: Potential IHC Biomarkers for this compound-Treated Tissues

Biomarker CategoryBiomarkerRationale for Selection
Mucin Expression MUC5ACA major gel-forming mucin in the respiratory tract. Its expression can be altered in inflammatory airway diseases. This compound, as a mucolytic, may directly or indirectly affect its production.
MUC2Another important secretory mucin. Differential expression of MUC2 can provide insights into the specific effects of this compound on mucin-producing cells.[2][3][4][5]
Oxidative Stress 8-hydroxy-2'-deoxyguanosine (8-OHdG)A marker for oxidative DNA damage. As this compound has antioxidant properties, a decrease in 8-OHdG staining would indicate reduced oxidative stress.[6]
3-Nitrotyrosine (3-NT)A marker for nitrosative stress, which is often associated with inflammation and oxidative damage. This compound's antioxidant activity may reduce its formation.[6]
Superoxide Dismutase 1 (SOD1)An important antioxidant enzyme. Changes in its expression could reflect a cellular response to oxidative stress and the effects of this compound.[7]
Inflammation CD45A pan-leukocyte marker to assess overall inflammatory cell infiltration in the tissue.[8]
CD11bA marker for myeloid cells, including neutrophils and macrophages, which are key players in the inflammatory response in respiratory tissues.[8]
Interleukin-1β (IL-1β)A pro-inflammatory cytokine involved in the acute phase of inflammation.[9]
Interleukin-6 (IL-6)A pleiotropic cytokine with pro-inflammatory functions.[9]
Tumor Necrosis Factor-α (TNF-α)A key inflammatory cytokine that can induce the expression of other inflammatory mediators and MUC5AC.[9]

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Tissue Preparation
  • Fixation: Immediately following excision, fix tissues in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The tissue-to-fixative volume ratio should be at least 1:10.

  • Processing: Dehydrate the fixed tissues through a series of graded alcohols (e.g., 70%, 80%, 95%, 100% ethanol) and clear with xylene.

  • Embedding: Infiltrate the tissues with and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

  • Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

II. Immunohistochemical Staining Protocol

This protocol is a general guideline and may require optimization for specific primary antibodies and tissue types.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

    • Immerse slides in 100% ethanol two times for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in distilled water.

  • Antigen Retrieval:

    • This step is crucial for unmasking epitopes that may be altered by formalin fixation. The choice of retrieval solution and method depends on the primary antibody.

    • Heat-Induced Epitope Retrieval (HIER):

      • Immerse slides in a pre-heated antigen retrieval solution (e.g., citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0).

      • Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

      • Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.

      • Rinse slides in wash buffer (e.g., PBS or TBS with 0.05% Tween-20).

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides with wash buffer.

  • Protein Blocking:

    • Incubate sections with a protein blocking solution (e.g., 5% normal serum from the same species as the secondary antibody, or 1% BSA in wash buffer) for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in antibody diluent (e.g., wash buffer with 1% BSA).

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with wash buffer (3 x 5 minutes).

    • Incubate sections with a biotinylated secondary antibody specific to the host species of the primary antibody for 30-60 minutes at room temperature.

    • Rinse slides with wash buffer (3 x 5 minutes).

    • Incubate sections with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

    • Rinse slides with wash buffer (3 x 5 minutes).

  • Chromogen Development:

    • Incubate sections with a chromogen substrate solution, such as 3,3'-Diaminobenzidine (DAB), until the desired stain intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Rinse slides with distilled water to stop the reaction.

  • Counterstaining:

    • Counterstain the sections with hematoxylin for 30-60 seconds to visualize cell nuclei.

    • Rinse slides in running tap water.

    • "Blue" the sections in a suitable solution (e.g., Scott's tap water substitute or 0.1% sodium bicarbonate).

    • Rinse in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (95%, 100%).

    • Clear in xylene (or a substitute).

    • Coverslip the slides using a permanent mounting medium.

Data Presentation and Interpretation

Quantitative analysis of IHC staining can be performed using various methods, including manual scoring by a pathologist or digital image analysis software. The data should be summarized in a clear and structured format for easy comparison between treatment groups (e.g., this compound-treated vs. control).

Table 2: Example of Quantitative Data Summary for IHC Staining

Treatment GroupBiomarkerStaining Intensity (0-3+)Percentage of Positive Cells (%)H-Score (Intensity x Percentage)
Control MUC5AC
8-OHdG
CD45
This compound-Treated MUC5AC
8-OHdG
CD45
  • Staining Intensity: Scored as 0 (negative), 1+ (weak), 2+ (moderate), or 3+ (strong).

  • Percentage of Positive Cells: The percentage of cells showing positive staining for the biomarker.

  • H-Score: A semi-quantitative scoring method calculated as: H-Score = Σ [Intensity × Percentage of cells at that intensity].

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for immunohistochemistry.

Letosteine_Mechanism_of_Action cluster_this compound This compound cluster_effects Cellular and Tissue Effects cluster_outcomes Therapeutic Outcomes This compound This compound mucus Mucus Glycoproteins (Disulfide Bonds) This compound->mucus Breaks Disulfide Bonds ros Reactive Oxygen Species (ROS) This compound->ros Scavenges reduced_inflammation Reduced Inflammation This compound->reduced_inflammation Inhibits viscosity Decreased Mucus Viscosity mucus->viscosity inflammation Inflammation ros->inflammation Exacerbates oxidative_stress Reduced Oxidative Stress ros->oxidative_stress

Caption: Proposed mechanism of action of this compound.

IHC_Workflow start Tissue Sample (this compound-Treated vs. Control) fixation Fixation (10% NBF) start->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (4-5 µm) embedding->sectioning staining Immunohistochemical Staining Protocol sectioning->staining analysis Microscopic Analysis & Image Acquisition staining->analysis quantification Quantitative Analysis (Scoring / Image Software) analysis->quantification end Data Interpretation & Comparison quantification->end

Caption: Experimental workflow for IHC of this compound-treated tissues.

References

Troubleshooting & Optimization

Technical Support Center: Letosteine Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of Letosteine in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, exposure to oxidizing agents, temperature, and light. As a molecule containing a thiol group and a thiazolidine ring, it is susceptible to specific degradation pathways under suboptimal conditions.[1][2][3]

Q2: What is the likely primary degradation pathway for this compound in solution?

A2: Based on the chemistry of its functional groups and data from the related compound Erdosteine, the primary degradation pathways for this compound are likely hydrolysis of the thiazolidine ring, particularly under acidic conditions, and oxidation of the thiol group.[1][4] The thiazolidine ring may be more stable at a neutral pH.[5][6]

Q3: Are there any known degradation products of this compound?

A3: Specific degradation products of this compound are not well-documented in publicly available literature. However, based on its structure, potential degradation could lead to the opening of the thiazolidine ring and oxidation of the thiol group to form disulfides or other related species.

Q4: How should I prepare and store a this compound stock solution?

A4: To prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent and store it at low temperatures, such as -20°C or -80°C, for extended stability.[7] Based on general knowledge of thiol-containing compounds, using a buffer at or near neutral pH and protecting the solution from light are advisable precautions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of this compound potency in solution over a short period. pH-mediated degradation: The solution pH may be too acidic, leading to the hydrolysis of the thiazolidine ring.[8][9]Adjust the pH of the solution to a neutral range (approximately pH 7). Use a suitable buffer system to maintain the pH.
Oxidation: The thiol group in this compound is susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.[1][3]- Degas the solvent before preparing the solution. - Consider adding an antioxidant or a chelating agent like EDTA to the formulation.
Precipitation or cloudiness observed in the this compound solution. Poor solubility or aggregation: The concentration of this compound may exceed its solubility in the chosen solvent system. Changes in temperature or pH can also affect solubility.- Confirm the solubility of this compound in your specific solvent and buffer system. - Consider the use of co-solvents or solubilizing agents. - Ensure the storage temperature is appropriate and avoid freeze-thaw cycles if they are found to cause precipitation.
Inconsistent results in bioassays using this compound solutions. Inconsistent solution stability: Variations in solution preparation, storage, or handling may lead to different levels of degradation between experiments.- Standardize the protocol for solution preparation, including pH, temperature, and protection from light. - Prepare fresh solutions for each experiment whenever possible. - Perform a stability check of your solution under your experimental conditions.
Discoloration of the this compound solution. Degradation or contamination: The formation of colored degradation products or microbial contamination can cause discoloration.- Investigate the cause of discoloration. If degradation is suspected, re-evaluate the storage conditions (pH, light, temperature). - If microbial contamination is a possibility, consider sterile filtering the solution and using aseptic techniques.

Quantitative Data Summary

Due to the limited publicly available stability data specifically for this compound, the following table provides inferred stability information based on the related compound Erdosteine, which also contains a thiol group and a thiazolidine moiety. These values should be considered as a general guide for initial experimental design.

Table 1: Inferred this compound Stability Under Forced Degradation Conditions (Based on Erdosteine Data)

Stress ConditionReagent/ConditionObservation for ErdosteineInferred Implication for this compound
Acidic Hydrolysis0.1 M HCl5.65% degradation after 1 hourPotential for degradation in acidic solutions.
Basic Hydrolysis0.1 M NaOH8.56% degradation after 1 hourPotential for degradation in basic solutions.
Oxidation30% H₂O₂59.60% degradation after 4 hoursHigh susceptibility to oxidative degradation.
PhotolysisUV/Visible lightStablePotentially stable under normal light conditions, but photostability studies are recommended.
Thermal DegradationElevated temperatureStableMay have good thermal stability, but testing at specific experimental temperatures is advised.

Data for Erdosteine sourced from[4]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Solution

Objective: To evaluate the short-term stability of this compound in an aqueous buffered solution at a specific pH and temperature.

Materials:

  • This compound reference standard

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • High-purity water

  • HPLC system with a suitable column (e.g., C18) and detector

  • pH meter

  • Incubator or water bath

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

    • Dilute the stock solution with the phosphate buffer (pH 7.0) to achieve the desired final concentration for the experiment.

  • Initial Analysis (T=0):

    • Immediately after preparation, analyze an aliquot of the this compound solution using a validated stability-indicating HPLC method to determine the initial concentration (C₀).

  • Incubation:

    • Store the remaining solution in a tightly sealed, light-protected container at the desired experimental temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

    • Analyze each aliquot by HPLC to determine the concentration of this compound (Cₜ).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point using the formula: (% Remaining) = (Cₜ / C₀) * 100.

    • Plot the percentage of this compound remaining versus time to visualize the degradation profile.

Visualizations

Letosteine_Degradation_Pathway This compound This compound (Thiol + Thiazolidine Ring) Degradation_Product_1 Hydrolyzed Product (Thiazolidine Ring Opening) This compound->Degradation_Product_1 Hydrolysis Degradation_Product_2 Oxidized Product (e.g., Disulfide) This compound->Degradation_Product_2 Oxidation Acid Acidic Conditions (e.g., low pH) Acid->Degradation_Product_1 Oxidant Oxidizing Agents (e.g., H₂O₂, O₂) Oxidant->Degradation_Product_2

Caption: Potential degradation pathways of this compound.

Caption: Troubleshooting workflow for this compound solution instability.

References

Letosteine Technical Support Center: Navigating Experimental Variability and Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for researchers working with letosteine. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound that I should be assaying?

A1: this compound, a mucolytic agent, primarily functions through two mechanisms:

  • Mucolytic Activity: It possesses a thiol group that disrupts disulfide bonds in mucus glycoproteins, reducing the viscosity and elasticity of mucus.[1] This facilitates its clearance from the respiratory tract.

  • Antioxidant Properties: this compound exhibits antioxidant activity by neutralizing reactive oxygen species (ROS), which can reduce oxidative stress and inflammation in the respiratory system.[1][2]

Q2: I am observing high variability in my in vitro mucolytic activity assays. What are the potential causes?

A2: High variability in in vitro mucolytic assays, such as those measuring sputum viscosity, can stem from several factors:

  • Sputum Heterogeneity: Sputum is a highly heterogeneous biological sample. Variations in collection time, patient hydration status, and disease state can significantly impact its composition and viscosity.

  • Sample Handling: Inconsistent sample processing, including delays in analysis, temperature fluctuations, and repeated freeze-thaw cycles, can alter mucus structure.

  • Assay Conditions: The concentration of the mucolytic agent, incubation time, and the pH of the solution can all influence the extent of disulfide bond cleavage.

  • Viscometer Calibration and Use: Improper calibration or inconsistent use of the viscometer can lead to significant measurement errors.

Q3: My antioxidant assay results for this compound are not reproducible. What should I check?

A3: Reproducibility issues in antioxidant assays (e.g., DPPH, ABTS) can be attributed to:

  • This compound Activation: In vitro, this compound's antioxidant activity is dependent on the liberation of its free thiol group, which may require alkaline hydrolysis.[2][3] Inconsistent pH conditions during the assay can lead to variable activation and, consequently, variable antioxidant measurements.

  • Reagent Stability: The stability of the radical solutions (DPPH, ABTS) is critical. Exposure to light and improper storage can lead to degradation and inconsistent results.

  • Reaction Kinetics: The reaction time between this compound and the radical is crucial. Ensure that measurements are taken at a consistent and optimal time point.

  • Solvent Effects: The choice of solvent can influence the reaction. Ensure consistency in the solvent used for both this compound and the assay reagents.

Q4: Are there established animal models for studying the efficacy of this compound?

A4: While specific studies detailing this compound's use in various animal models are not abundant in the provided search results, researchers commonly use models of chronic bronchitis and COPD to evaluate mucolytic and anti-inflammatory agents. These models often involve exposing animals (e.g., rats, mice, guinea pigs) to irritants like cigarette smoke, sulfur dioxide, or lipopolysaccharide (LPS) to induce key features of the human diseases, such as mucus hypersecretion and airway inflammation.

Troubleshooting Guides

In Vitro Mucolytic Activity Assays (Sputum Viscosity)
Problem Potential Cause Troubleshooting Steps
High variability between replicates Sputum sample inhomogeneity.1. Ensure thorough but gentle mixing of the sputum sample before aliquoting. 2. Process the entire sputum sample to create a more homogenous mixture before taking measurements.
Inconsistent incubation time with this compound.1. Use a calibrated timer for all incubations. 2. Ensure all samples are incubated for the exact same duration.
Lower than expected reduction in viscosity Suboptimal this compound concentration.1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific sputum samples.
Insufficient incubation time.1. Increase the incubation time to allow for complete reaction.
Incorrect pH of the assay buffer.1. Verify and adjust the pH of the buffer to ensure it is optimal for this compound's mucolytic activity.
Inconsistent viscometer readings Improper cleaning or calibration of the viscometer.1. Follow the manufacturer's instructions for cleaning and calibrating the viscometer before each use.
Presence of air bubbles in the sample.1. Ensure no air bubbles are introduced into the sample when loading it into the viscometer.
In Vitro Antioxidant Capacity Assays (DPPH/ABTS)
Problem Potential Cause Troubleshooting Steps
Low or no antioxidant activity detected This compound not activated (thiol group not free).1. Perform a pre-incubation step with alkaline hydrolysis to liberate the free thiol group.[2][3] 2. Optimize the pH of the reaction buffer.
Incorrect wavelength used for measurement.1. Verify the correct absorbance wavelength for the specific assay (e.g., ~517 nm for DPPH, ~734 nm for ABTS).
High background signal Degradation of radical solution.1. Prepare fresh radical solutions for each experiment. 2. Store stock solutions protected from light and at the recommended temperature.
Inconsistent results across experiments Variation in reaction time.1. Standardize the incubation time for all experiments. 2. Create a kinetic curve to determine the optimal reaction time.
Pipetting errors.1. Use calibrated pipettes and ensure accurate and consistent pipetting technique.

Experimental Protocols

In Vitro Mucolytic Activity: Sputum Viscosity Measurement

Objective: To assess the ability of this compound to reduce the viscosity of sputum in vitro.

Materials:

  • Freshly collected human sputum

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Viscometer (e.g., cone-plate or rotational viscometer)

  • Water bath

Methodology:

  • Sputum Preparation:

    • Collect sputum from patients with chronic bronchitis or other respiratory diseases with mucus hypersecretion.

    • Process the sputum sample immediately or store at -80°C. If frozen, thaw the sample completely at room temperature.

    • Gently homogenize the sputum sample by repeated pipetting or using a vortex mixer at a low speed to minimize mechanical degradation of mucins.

  • This compound Treatment:

    • Prepare a stock solution of this compound in PBS.

    • Add different concentrations of this compound to aliquots of the homogenized sputum. Use PBS as a negative control.

    • Incubate the samples at 37°C for a defined period (e.g., 30 minutes).

  • Viscosity Measurement:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Measure the viscosity of each sputum sample at a constant shear rate.

    • Record the viscosity values.

  • Data Analysis:

    • Calculate the percentage reduction in viscosity for each this compound concentration compared to the PBS control.

    • Plot the percentage reduction in viscosity against the this compound concentration to generate a dose-response curve.

In Vitro Antioxidant Capacity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Methodology:

  • This compound Preparation and Activation:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • To activate this compound, perform alkaline hydrolysis by adjusting the pH of the solution to the alkaline range and incubating for a short period. Neutralize the solution before proceeding.

  • DPPH Solution Preparation:

    • Prepare a fresh solution of DPPH in methanol or ethanol. The concentration should result in an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Add different concentrations of the activated this compound solution to the wells of a 96-well plate.

    • Add the DPPH solution to each well.

    • Use a blank (solvent only) and a control (solvent + DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging activity against the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Letosteine_Mucolytic_Action This compound This compound FreeThiol Liberated Free Thiol (-SH) Group This compound->FreeThiol Metabolic Activation DisulfideBonds Disulfide Bonds (-S-S-) FreeThiol->DisulfideBonds Disrupts Mucus Mucus Glycoproteins DisulfideBonds->Mucus Maintains Structure of ReducedViscosity Reduced Mucus Viscosity & Elasticity DisulfideBonds->ReducedViscosity Leads to MucociliaryClearance Enhanced Mucociliary Clearance ReducedViscosity->MucociliaryClearance

Letosteine_Antioxidant_Pathway cluster_inflammation Inflammatory Stimuli (e.g., pollutants, pathogens) cluster_ros Oxidative Stress InflammatoryStimuli Inflammatory Stimuli ROS Reactive Oxygen Species (ROS) InflammatoryStimuli->ROS NeutralizedROS Neutralized ROS ROS->NeutralizedROS NFkB NF-κB Pathway ROS->NFkB Activates MAPK MAPK Pathway ROS->MAPK Activates This compound This compound FreeThiol Liberated Free Thiol (-SH) Group This compound->FreeThiol Metabolic Activation FreeThiol->ROS Scavenges Inflammation Airway Inflammation NeutralizedROS->Inflammation Reduces MucusHypersecretion Mucus Hypersecretion NeutralizedROS->MucusHypersecretion Reduces NFkB->Inflammation NFkB->MucusHypersecretion MAPK->Inflammation MAPK->MucusHypersecretion

Experimental_Workflow_Mucolytic_Assay cluster_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis SputumCollection 1. Sputum Collection Homogenization 2. Homogenization SputumCollection->Homogenization Aliquoting 3. Aliquoting Homogenization->Aliquoting LetosteineAddition 4. Add this compound/Control Aliquoting->LetosteineAddition Incubation 5. Incubation (37°C) LetosteineAddition->Incubation ViscosityMeasurement 6. Viscosity Measurement Incubation->ViscosityMeasurement DataAnalysis 7. Data Analysis ViscosityMeasurement->DataAnalysis

References

Technical Support Center: Letosteine In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Letosteine in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate common challenges and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a mucolytic agent that primarily works through two mechanisms:

  • Mucolytic Activity: It possesses a thiol group that disrupts disulfide bonds in mucus glycoproteins. This action reduces the viscosity and elasticity of mucus, making it easier to clear from the respiratory tract.[1]

  • Antioxidant Properties: this compound exhibits antioxidant effects by neutralizing reactive oxygen species (ROS). This helps to reduce oxidative stress in the respiratory system, which can otherwise exacerbate mucus secretion and inflammation.[1]

It is also suggested that this compound can modulate mucus production at a cellular level by influencing goblet cells and submucosal glands.[1]

Q2: What are the key pharmacokinetic parameters of this compound to consider in in vivo studies?

While specific preclinical pharmacokinetic data for this compound is limited, data from a similar mucolytic agent, telmesteine, in rats provides valuable insights. Telmesteine is rapidly absorbed after oral administration with high bioavailability.[2] It is distributed to most organs except the brain and is primarily excreted unchanged in the urine.[2] this compound is known to be well-absorbed orally in humans and is metabolized in the liver and excreted by the kidneys.[1]

Q3: Which animal models are suitable for studying the efficacy of this compound?

The choice of animal model depends on the specific research question. For studying the mucolytic and anti-inflammatory properties of this compound, the following models are relevant:

  • Models of Chronic Obstructive Pulmonary Disease (COPD):

    • Cigarette smoke-induced models in mice or rats.

    • Elastase-induced emphysema models.

  • Models of Asthma:

    • Ovalbumin (OVA)-induced allergic asthma models in mice or guinea pigs.

  • Models of Pulmonary Fibrosis:

    • Bleomycin-induced pulmonary fibrosis models.

  • Models of Acute Respiratory Infections:

    • Lipopolysaccharide (LPS)-induced acute lung injury.

    • Respiratory Syncytial Virus (RSV) infection models.

Q4: How should this compound be administered in in vivo experiments?

This compound is orally bioavailable.[1] Therefore, oral gavage is the most common and clinically relevant route of administration for preclinical studies. Intraperitoneal (IP) injection can also be used, particularly in initial dose-finding studies, but may not reflect the clinical route of administration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no drug effect Improper drug preparation: this compound solution may not be stable.Prepare fresh solutions of this compound for each experiment. Protect from light and store at 4°C for short periods. Conduct a pilot stability study for your specific formulation.
Incorrect dosage: The dose may be too low to elicit a response or too high, causing off-target effects.Perform a dose-response study to determine the optimal effective dose in your animal model. Start with a dose range calculated from the human equivalent dose.
Poor oral bioavailability in the chosen animal model: The vehicle used may not be optimal for absorption.Test different vehicle solutions. Common vehicles for oral gavage include water, saline, or a suspension in 0.5% carboxymethylcellulose (CMC).
Timing of administration: The drug may not have reached its peak concentration at the time of measurement.Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) in your animal model.
High variability in results between animals Improper administration technique: Inconsistent volume or accidental administration into the trachea during oral gavage.Ensure all personnel are properly trained in oral gavage or IP injection techniques. Use appropriate gavage needle sizes for the animal.
Underlying health status of animals: Subclinical infections or other health issues can affect the response to treatment.Use healthy animals from a reputable supplier. Acclimatize animals to the facility before starting the experiment. Monitor animal health throughout the study.
Genetic variability within the animal strain: Outbred stocks may have more variability than inbred strains.Use an appropriate and well-characterized animal strain for your study.
Adverse effects observed in animals (e.g., weight loss, lethargy) Toxicity at the administered dose: The dose may be too high for the chosen animal model.Reduce the dose or perform a toxicity study to determine the maximum tolerated dose (MTD).[3]
Vehicle-related toxicity: The vehicle itself may be causing adverse effects.Include a vehicle-only control group in your experiment to assess the effects of the vehicle.
Stress from handling and administration: Repeated handling and procedures can cause stress and affect animal well-being.Handle animals gently and use refined administration techniques to minimize stress.

Experimental Protocols

Oral Gavage Administration of this compound in Rodents
  • Preparation of this compound Solution:

    • Based on the desired dose and the weight of the animal, calculate the required amount of this compound.

    • Prepare the solution fresh on the day of the experiment. Protect from light.

  • Animal Restraint:

    • Gently but firmly restrain the rodent. For mice, this can be done by scruffing the neck. For rats, a two-person technique or wrapping in a towel may be necessary.

  • Gavage Procedure:

    • Use a sterile, ball-tipped gavage needle of the appropriate size for the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus.

    • Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth into the esophagus. Do not force the needle.

    • Administer the this compound solution slowly and steadily.

    • Withdraw the needle gently.

    • Monitor the animal for any signs of distress or respiratory difficulty.

Measurement of In Vivo Antioxidant Activity

This compound's antioxidant properties can be assessed in vivo using several methods:

  • Tissue Homogenate Analysis:

    • Collect tissue samples (e.g., lung, liver) at the end of the experiment.

    • Homogenize the tissues in a suitable buffer.

    • Measure the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

    • Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

  • Blood Sample Analysis:

    • Collect blood samples at various time points.

    • Measure the total antioxidant capacity (TAC) of the plasma.

    • Analyze for specific antioxidant markers.

Data Presentation

Table 1: Example Pharmacokinetic Parameters for a Mucolytic Agent (Telmesteine) in Rats

ParameterMale Rats (20 mg/kg oral)Female Rats (20 mg/kg oral)
Cmax (µg/mL) 10.5 ± 1.213.7 ± 1.5
Tmax (h) 0.50.5
AUC (µg·h/mL) 25.8 ± 3.133.5 ± 4.2
Bioavailability (%) >90>90

Data adapted from a study on telmesteine, a structurally related mucolytic agent, and should be considered as an estimation for this compound.[2]

Table 2: Recommended Gavage Needle Sizes for Rodents

AnimalWeight (g)GaugeLength (inches)
Mouse 20-3020-221.5
Rat 200-30018-202-3

Visualizations

Letosteine_Mechanism_of_Action cluster_problem Pathophysiology cluster_solution Therapeutic Effect This compound This compound Mucus_Glycoproteins Mucus Glycoproteins (with Disulfide Bonds) This compound->Mucus_Glycoproteins Disrupts Disulfide Bonds ROS Reactive Oxygen Species (ROS) This compound->ROS Neutralizes Reduced_Viscosity Reduced Mucus Viscosity & Elasticity Reduced_Oxidative_Stress Reduced Oxidative Stress & Inflammation Thick_Mucus Thick, Viscous Mucus Mucus_Glycoproteins->Thick_Mucus Oxidative_Stress Oxidative Stress & Inflammation ROS->Oxidative_Stress Improved_Clearance Improved Mucociliary Clearance Reduced_Viscosity->Improved_Clearance

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Acclimatize Animals grouping Randomize into Groups (Vehicle, this compound Doses) start->grouping treatment Daily Oral Gavage (Vehicle or this compound) grouping->treatment monitoring Monitor Animal Health (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Measurement monitoring->endpoint lung_analysis Lung Tissue Analysis (Histology, BALF) endpoint->lung_analysis blood_analysis Blood/Plasma Analysis (PK, Biomarkers) endpoint->blood_analysis data_analysis Data Analysis & Interpretation lung_analysis->data_analysis blood_analysis->data_analysis

Caption: General experimental workflow for a this compound in vivo study.

References

Letosteine interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Letosteine-Related Assay Interference. This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot potential interactions of this compound with common laboratory assays.

Disclaimer: There is currently limited direct published evidence on this compound's interference with laboratory assays. The information provided here is largely based on the known interferences of other thiol-containing drugs, such as N-acetylcysteine (NAC), which shares structural similarities with this compound. Therefore, the described interferences are potential and should be confirmed experimentally.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of this compound interference in laboratory assays?

A1: this compound possesses a thiol group (-SH), which is chemically reactive. This thiol group can potentially interfere with assays in two primary ways:

  • Analytical (in vitro) Interference: this compound's thiol group can directly interact with assay reagents. For example, it can react with oxidizing agents or metallic ions that are part of the reaction chemistry, leading to inaccurate results. This is particularly relevant for assays employing enzymatic reactions or those sensitive to redox-active compounds.

  • Physiological (in vivo) Effects: As a mucolytic and antioxidant, this compound can alter the in vivo environment, which might indirectly affect laboratory measurements. However, analytical interference is the more direct and likely concern for in vitro diagnostic assays.

Q2: Which laboratory assays are potentially affected by this compound?

A2: Based on data from similar thiol-containing compounds like N-acetylcysteine, this compound may interfere with:

  • Clinical Chemistry Assays: Particularly those utilizing enzymatic colorimetric reactions, such as the Trinder reaction. This could lead to falsely low results for analytes like cholesterol, triglycerides, uric acid, and lactate.[1]

  • Immunoassays: Especially those using horseradish peroxidase (HRP) as an enzyme label. Thiol compounds can inhibit HRP activity, potentially leading to falsely low results.[2]

  • Point-of-Care Glucose Meters: Some glucose meters that use glucose dehydrogenase-based methods may show falsely elevated glucose readings in the presence of thiol-containing drugs.[3]

  • Creatinine Assays: Enzymatic methods for creatinine measurement may be susceptible to negative interference from thiol compounds.[4]

Q3: How can I minimize the risk of this compound interference in my experiments?

A3: Consider the following strategies:

  • Sample Collection Timing: If clinically feasible, collect blood samples before the administration of this compound.[5]

  • Alternative Assays: Utilize assay methods that are known to be less susceptible to interference from thiol-containing compounds. For example, for creatinine measurement, the Jaffe method has been shown to be less affected by N-acetylcysteine than enzymatic methods.[4]

  • Communication with the Laboratory: Inform the testing laboratory that the patient is receiving this compound. This allows them to consider potential interferences and select appropriate testing methods if available.

Troubleshooting Guides

Issue 1: Unexpectedly Low Clinical Chemistry Results

Symptoms: You observe significantly lower than expected results for cholesterol, triglycerides, uric acid, or lactate in a patient receiving this compound.

Potential Cause: Interference with assays utilizing the Trinder reaction. The thiol group of this compound may interfere with the enzymatic colorimetric final step of these assays.[1]

Troubleshooting Steps:

  • Review Assay Methodology: Confirm if your assay uses a Trinder-based reaction. This information is typically available in the assay's package insert or technical documentation.

  • Serial Dilution: Perform a serial dilution of the patient sample. If the interference is dose-dependent, diluting the sample may reduce the effect of this compound, and the corrected results may show a linear increase.

  • Use an Alternative Method: If possible, re-run the sample using a different analytical method that is not based on the Trinder reaction.

  • Spike Recovery: Spike a known concentration of the analyte into the patient sample and a control sample. A lower-than-expected recovery in the patient sample may indicate interference.

Issue 2: Falsely Elevated Point-of-Care Glucose Readings

Symptoms: Point-of-care glucose meter readings are significantly higher than laboratory glucose measurements in a patient treated with this compound.

Potential Cause: Positive interference with glucose dehydrogenase-based glucose meters.[3]

Troubleshooting Steps:

  • Confirm with Laboratory Method: Always confirm unexpectedly high point-of-care glucose results with a laboratory-based glucose assay (e.g., hexokinase or glucose oxidase method), which is less prone to this type of interference.

  • Check Glucose Meter Methodology: Consult the glucose meter's user manual to determine if it uses a glucose dehydrogenase method.

  • Avoid Specific Meters: If a patient is on long-term this compound therapy, consider using a glucose meter that employs a different technology (e.g., glucose oxidase).

Data on Potential Interference

The following table summarizes the potential interference of thiol-containing compounds with common laboratory assays, based on studies with N-acetylcysteine. This data should be used as a guideline for potential this compound interference.

Assay CategoryAnalytePotential InterferenceAffected Assay MethodologiesReference
Clinical Chemistry CholesterolFalsely LowTrinder-based enzymatic assays[1]
TriglyceridesFalsely LowTrinder-based enzymatic assays[1]
Uric AcidFalsely LowTrinder-based enzymatic assays[1]
LactateFalsely LowTrinder-based enzymatic assays[1]
CreatinineFalsely LowEnzymatic methods[4]
Point-of-Care GlucoseFalsely HighGlucose Dehydrogenase-based meters[3]
Immunoassays VariousFalsely LowAssays using Horseradish Peroxidase (HRP) labels[2]

Experimental Protocols

Protocol 1: Investigating Potential Interference Using Serial Dilutions

Objective: To determine if the observed assay interference is concentration-dependent.

Materials:

  • Patient sample

  • Control sample (from a subject not taking this compound)

  • Assay-specific diluent

  • Calibrators and controls for the specific assay

Procedure:

  • Prepare a series of dilutions for both the patient and control samples (e.g., 1:2, 1:4, 1:8, 1:16) using the appropriate assay diluent.

  • Analyze the undiluted and diluted samples according to the standard assay protocol.

  • Calculate the concentration of the analyte in each diluted sample and multiply by the dilution factor to obtain the corrected concentration.

  • Interpretation: In the absence of interference (control sample), the corrected concentrations should be consistent across all dilutions. In the presence of a concentration-dependent interference (patient sample), the corrected concentrations may increase and then plateau as the interfering substance is diluted out.

Visualizations

Signaling_Pathway cluster_0 Potential Interference Mechanism of this compound This compound This compound (Thiol-containing drug) AssayReagents Assay Reagents (e.g., Oxidizing agents, HRP) This compound->AssayReagents Interacts with/Inhibits Analyte Target Analyte AssayReagents->Analyte Reacts with Signal Analytical Signal (e.g., Color, Light) Analyte->Signal Generates Result Reported Result Signal->Result

Caption: Potential mechanism of this compound interference with laboratory assays.

Experimental_Workflow cluster_1 Troubleshooting Workflow for Suspected Interference Start Unexpected Lab Result in Patient on this compound CheckMethod Review Assay Methodology Start->CheckMethod SerialDilution Perform Serial Dilutions CheckMethod->SerialDilution Interference Possible NoInterference Interference Unlikely CheckMethod->NoInterference Known Robust Method AlternativeAssay Run Alternative Assay Method SerialDilution->AlternativeAssay Interpret Interpret Results AlternativeAssay->Interpret

Caption: A logical workflow for troubleshooting suspected assay interference.

References

How to prevent Letosteine degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Letosteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is a mucolytic agent used in the treatment of respiratory conditions characterized by thick and viscous mucus.[1][2][3] Its primary mechanism of action involves the disruption of disulfide bonds in mucus glycoproteins, which is attributed to its thiol (-SH) groups.[1] this compound also possesses antioxidant properties by scavenging reactive oxygen species (ROS).[1] Notably, its antioxidant activity has been observed in vitro after alkaline hydrolysis, which suggests that the thiol groups may be initially in a blocked form and are liberated to become active.[4]

Q2: What are the recommended storage conditions for this compound?

For optimal stability of stock solutions, the following storage conditions are recommended:

  • Store at -80°C for up to 6 months.[5]

  • Store at -20°C for up to 1 month.[5]

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5]

Q3: What are the primary factors that can cause this compound degradation during experiments?

While specific degradation kinetics for this compound are not extensively published, based on its chemical structure (a thiol-containing thiazolidine derivative), the primary factors of concern are:

  • Oxidation: The thiol group is susceptible to oxidation, which can be influenced by the presence of oxidizing agents, dissolved oxygen, and metal ions.

  • pH: The stability of thiol groups is often pH-dependent. Generally, thiols are more prone to oxidation at neutral to alkaline pH.[6]

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.[7][8]

  • Light: Many pharmaceutical compounds, especially those containing sulfur, are sensitive to light and can undergo photodegradation.[9][10]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable steps to prevent this compound degradation.

Problem/Observation Potential Cause Troubleshooting/Prevention Strategy
Inconsistent or lower-than-expected experimental results. This compound degradation leading to reduced potency.- Prepare fresh working solutions for each experiment from a properly stored stock. - Protect solutions from light by using amber vials or wrapping containers in foil.[9] - De-gas buffers and solvents to minimize dissolved oxygen. - Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Precipitate formation in the experimental solution. pH-dependent instability or incompatibility with buffer components.- Evaluate the solubility and stability of this compound in your specific buffer system at the desired pH and concentration before starting the main experiment. - Based on the general stability of thiols, consider using slightly acidic buffers (pH < 7) if your experimental design allows.[6]
Discoloration of the this compound solution. Oxidation or other degradation pathways.- Immediately discard any discolored solutions. - Prepare fresh solutions and ensure rigorous exclusion of oxygen and light. - Analyze for potential contaminants in your reagents that could be acting as catalysts for degradation.
Loss of activity over the course of a long experiment. Gradual degradation at experimental temperature.- If possible, conduct experiments at lower temperatures. - For prolonged incubations, consider adding fresh this compound at specific time points, if the experimental design permits. - Run a parallel control experiment to assess the stability of this compound under your specific experimental conditions over the same duration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.

  • Weighing: Accurately weigh the required amount of this compound powder in a controlled environment with low humidity.

  • Solvent Selection: Use a high-purity, degassed solvent appropriate for your experimental needs (e.g., DMSO, ethanol, or a specific buffer). The choice of solvent should be validated for compatibility with this compound.

  • Dissolution: Dissolve the this compound powder in the chosen solvent by gentle vortexing or sonication in a cold water bath to avoid heating.

  • Aliquoting and Storage: Immediately after complete dissolution, aliquot the stock solution into single-use, amber-colored vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]

Protocol 2: General Handling of this compound in Experiments

This protocol provides best practices for handling this compound in a typical experimental workflow to minimize degradation.

  • Thawing: When ready to use, thaw a single aliquot of the this compound stock solution quickly and keep it on ice.

  • Dilution: Prepare the final working solution by diluting the stock solution in a pre-chilled, degassed buffer or medium immediately before use.

  • Light Protection: Throughout the experiment, protect all solutions containing this compound from direct light exposure by using amber tubes or by covering the containers with aluminum foil.[9]

  • Temperature Control: Maintain the experimental temperature as low as the protocol allows. For cell culture experiments, add this compound to the culture medium just before treating the cells.

  • Avoid Contaminants: Use high-purity reagents and sterile techniques to avoid introducing contaminants that could catalyze degradation.

Signaling Pathways and Workflows

This compound's Dual Mechanism of Action

This compound exhibits a dual mechanism that contributes to its therapeutic effect in respiratory diseases. It acts as a mucolytic by breaking down the complex structure of mucus and as an antioxidant by neutralizing harmful reactive oxygen species.[1]

Letosteine_Mechanism cluster_mucolytic Mucolytic Action cluster_antioxidant Antioxidant Action This compound This compound Thiol Free Thiol Groups (-SH) This compound->Thiol Metabolic Activation ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Mucus Mucus Glycoproteins (with Disulfide Bonds) ReducedMucus Less Viscous Mucus Mucus->ReducedMucus Results in Thiol->Mucus Breaks Disulfide Bonds (-S-S-) NeutralizedROS Neutralized ROS ROS->NeutralizedROS Results in

Caption: Dual mechanism of this compound as a mucolytic and antioxidant.

Experimental Workflow for Preventing this compound Degradation

A logical workflow should be followed to minimize the chances of this compound degradation during an experiment.

Experimental_Workflow start Start prep_stock Prepare Stock Solution (High Purity, Degassed Solvent) start->prep_stock aliquot Aliquot into Single-Use Amber Vials prep_stock->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw One Aliquot on Ice store->thaw prep_working Prepare Working Solution (Pre-chilled, Degassed Buffer) thaw->prep_working experiment Conduct Experiment (Protect from Light, Control Temperature) prep_working->experiment analyze Analyze Results experiment->analyze end End analyze->end

Caption: Recommended workflow for handling this compound in experiments.

References

Technical Support Center: Letosteine Activity and pH Adjustment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing the experimental use of Letosteine, a potent mucolytic and antioxidant agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug that requires activation to exert its therapeutic effects. Its primary mechanism involves the disruption of disulfide bonds in mucus glycoproteins, which are responsible for the high viscosity of mucus in various respiratory conditions.[1] This action is mediated by the free thiol (-SH) groups present in the active metabolite of this compound. Additionally, this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), further contributing to its therapeutic potential.

Q2: Why is pH adjustment critical for this compound's activity?

A2: The mucolytic and antioxidant activities of this compound are fundamentally dependent on alkaline conditions. This compound itself has two blocked thiol groups. Alkaline hydrolysis is required to unblock these thiol groups, leading to the activation of the molecule.[2] The free thiol groups are then able to participate in the cleavage of disulfide bonds in mucins and neutralize ROS. In vitro studies have shown that this compound's antioxidant activity is only observed after it has been subjected to alkaline hydrolysis.[2]

Q3: What is the optimal pH for activating this compound?

A3: While a definitive optimal pH can vary slightly depending on the specific experimental conditions, an alkaline environment is essential. The pKa of thiol groups is typically in the range of 9-10. Above this pH, the thiol group is deprotonated, which significantly enhances its nucleophilicity and its ability to break disulfide bonds. For in vitro dissolution and activation, a pH of 12 has been used. However, for functional assays, a pH range of 7.0 to 8.0 has been shown to be effective for other thiol-based mucolytics like N-acetylcysteine, with activity increasing at the higher end of this range.[3] It is recommended to perform a pH titration in your specific assay to determine the optimal pH for your experimental setup.

Q4: How does this compound influence respiratory signaling pathways?

A4: this compound's antioxidant and anti-inflammatory effects are likely mediated through the modulation of key signaling pathways involved in inflammation and mucus production in respiratory cells. While direct studies on this compound are limited, related mucolytic and antioxidant agents have been shown to inhibit the activation of the NF-κB and p38 MAPK pathways.[4] These pathways are crucial in the expression of pro-inflammatory cytokines and mucin genes like MUC5AC.[5][6] By inhibiting these pathways, this compound can potentially reduce inflammation and mucus hypersecretion.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no mucolytic activity observed. Insufficiently alkaline pH.Ensure the pH of your reaction buffer is in the optimal alkaline range (recommended starting point: pH 8.0-9.0). Verify the pH of your final solution after adding all components.
Incomplete hydrolysis of this compound.Increase the pre-incubation time of this compound in the alkaline buffer before adding it to your sample to ensure complete activation.
Inactive this compound.Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation.
Precipitation of this compound in solution. Low pH of the solvent.This compound has poor solubility at neutral or acidic pH. Dissolve this compound in a small amount of alkaline solution (e.g., 0.1 M NaOH) before diluting it to the final concentration in your buffer. A pH of 12 has been used for initial dissolution in DMSO for in vitro studies.
High concentration of this compound.Prepare a more diluted stock solution in an appropriate alkaline solvent.
Inconsistent results between experiments. Variability in pH.Calibrate your pH meter regularly and prepare fresh buffers for each experiment.
Differences in mucus sample viscosity.Homogenize mucus samples by gentle vortexing before use. Ensure consistent handling and storage of mucus samples.[7][8]
Inaccurate viscosity measurement.Ensure the viscometer is properly calibrated and that the sample temperature is consistent during measurements.[9][10] For non-Newtonian fluids like mucus, be aware that viscosity can be shear-rate dependent.[10]
Low antioxidant activity detected. Suboptimal pH for the assay.The optimal pH for antioxidant assays can vary. For the FRAP assay, a pH of 3.6 is typically used for the reaction, but the initial activation of this compound still requires alkaline conditions.[11] Consider a two-step process where this compound is first activated at an alkaline pH and then introduced to the antioxidant assay system.
Interference from other components.Run appropriate controls to account for any background signal from your buffer or sample matrix.

Experimental Protocols

Protocol 1: In Vitro Mucolytic Activity Assay using a Rotational Viscometer

This protocol provides a method for assessing the mucolytic activity of this compound by measuring the change in viscosity of a mucus simulant (e.g., porcine gastric mucin) or patient-derived sputum.

Materials:

  • This compound

  • Porcine Gastric Mucin (PGM) or sputum sample

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Rotational viscometer

  • Water bath or temperature-controlled chamber for the viscometer

Procedure:

  • Preparation of Mucin Solution (20% w/v):

    • Dissolve 20 g of PGM in 80 mL of PBS (pH 7.4) with gentle stirring at room temperature until a homogenous solution is formed. This may take several hours.

    • Adjust the final volume to 100 mL with PBS.

    • Allow the solution to equilibrate at 37°C for at least 30 minutes before use.

  • Preparation of this compound Stock Solution (e.g., 100 mM):

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in a small volume of 0.1 M NaOH to ensure complete dissolution and to initiate alkaline hydrolysis.

    • Neutralize the solution carefully with 0.1 M HCl to a pH of ~8.0-9.0.

    • Bring the solution to the final volume with PBS (pH adjusted to the same alkaline value).

    • Prepare fresh on the day of the experiment.

  • Mucolytic Activity Measurement:

    • Pre-incubate the mucin solution or sputum sample at 37°C.

    • Add a specific volume of the this compound stock solution to the mucin/sputum to achieve the desired final concentration.

    • For the control, add an equal volume of the vehicle (alkaline PBS).

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes), with gentle agitation.

    • Measure the viscosity of the samples using a rotational viscometer at a constant shear rate and temperature (37°C).[12]

  • Data Analysis:

    • Calculate the percentage reduction in viscosity for the this compound-treated samples compared to the control.

    • Percentage Reduction = [ (ViscosityControl - Viscositythis compound) / ViscosityControl ] x 100

Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay for this compound

This protocol outlines the assessment of this compound's antioxidant capacity. It involves an initial alkaline activation step followed by the FRAP assay.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH), 1 M solution

  • FRAP Reagent:

    • 300 mM Acetate buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl3·6H2O solution

    • Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl3 solution in a 10:1:1 (v/v/v) ratio.[11]

  • Ferrous sulfate (FeSO4·7H2O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Alkaline Activation of this compound:

    • Prepare a stock solution of this compound in water.

    • Add 1 M NaOH to the this compound solution to achieve a final pH of 10-12.

    • Incubate at room temperature for at least 30 minutes to allow for complete hydrolysis and activation.

  • FRAP Assay:

    • Prepare a standard curve using ferrous sulfate (0-1000 µM).

    • Add 20 µL of the activated this compound solution, standards, or blank (water) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed (37°C) FRAP reagent to all wells.

    • Incubate the plate at 37°C for 10 minutes.[13]

    • Measure the absorbance at 593 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from the standard and sample absorbances.

    • Plot the standard curve of absorbance versus ferrous sulfate concentration.

    • Determine the concentration of Fe2+ equivalents in the this compound sample from the standard curve.

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Letosteine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates p38_MAPK p38_MAPK Receptor->p38_MAPK activates IkB_NFkB IkB NFkB IKK->IkB_NFkB phosphorylates IkB IkB IkB NFkB NFkB NFkB_n NFkB NFkB->NFkB_n translocates This compound This compound Active_this compound Active_this compound This compound->Active_this compound Alkaline hydrolysis Active_this compound->IKK inhibits Active_this compound->p38_MAPK inhibits IkB_NFkB->NFkB releases Gene_Expression Pro-inflammatory Genes (e.g., MUC5AC) NFkB_n->Gene_Expression promotes transcription Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor

Caption: Proposed inhibitory mechanism of active this compound on inflammatory signaling pathways.

Experimental Workflow for Mucolytic Activity Assay

Mucolytic_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Mucin Prepare Mucin Solution (20% in PBS) Mix_Control Mix Mucin + Vehicle (Control) Prep_Mucin->Mix_Control Mix_Test Mix Mucin + this compound (Test) Prep_Mucin->Mix_Test Prep_this compound Prepare this compound Stock (alkaline activation) Prep_this compound->Mix_Test Incubate Incubate at 37°C (30 min) Mix_Control->Incubate Mix_Test->Incubate Measure_Viscosity Measure Viscosity (Rotational Viscometer) Incubate->Measure_Viscosity Calculate_Reduction Calculate % Viscosity Reduction Measure_Viscosity->Calculate_Reduction

Caption: Workflow for determining the in vitro mucolytic activity of this compound.

References

Validation & Comparative

A Comparative Analysis of Letosteine and N-acetylcysteine: Mucolytic Activity and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mucolytic properties of letosteine and N-acetylcysteine, supported by experimental data and detailed methodologies. This analysis delves into their mechanisms of action, supported by signaling pathway diagrams, to offer a comprehensive understanding of these two thiol-based mucolytic agents.

Abstract

This compound and N-acetylcysteine (NAC) are two prominent thiol-containing compounds utilized for their mucolytic effects in respiratory diseases characterized by excessive or viscous mucus. Both agents exert their primary mucolytic action by breaking disulfide bonds within the mucin polymer network, thereby reducing sputum viscosity and elasticity. Beyond this fundamental similarity, their pharmacological profiles exhibit distinct characteristics. This guide synthesizes available data to compare their mucolytic efficacy, mechanisms of action, and provides insight into the experimental evaluation of these properties. While direct head-to-head in vitro studies quantifying the comparative mucolytic potency are limited, clinical and mechanistic data provide a basis for their evaluation.

Mechanism of Action

Both this compound and N-acetylcysteine owe their mucolytic activity to their free sulfhydryl (-SH) groups. These groups participate in a thiol-disulfide exchange reaction, effectively cleaving the disulfide bridges that cross-link high-molecular-weight glycoprotein fibers in mucus. This depolymerization leads to a reduction in the viscosity and elasticity of the sputum, facilitating its clearance from the respiratory tract.

This compound: this compound is a prodrug, and its mucolytic and antioxidant activities are attributed to its active metabolites with free thiol groups. In addition to its direct mucolytic action, this compound has demonstrated antioxidant properties by scavenging reactive oxygen species (ROS)[1]. This dual action may contribute to its therapeutic effect by not only liquefying mucus but also mitigating the oxidative stress that can exacerbate mucus production and inflammation in the airways.

N-acetylcysteine (NAC): NAC is a well-established mucolytic agent that directly acts on mucin glycoproteins.[2][3] Its free thiol group readily breaks disulfide bonds. Furthermore, NAC possesses significant antioxidant capabilities. It serves as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[3] By replenishing GSH stores, NAC helps to protect cells from oxidative damage. NAC has also been shown to modulate inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the expression of pro-inflammatory cytokines.[4][5][6]

Signaling Pathway Diagrams

Mucolytic_Mechanism cluster_this compound This compound This compound This compound (Prodrug) Metabolites Active Metabolites with free -SH groups This compound->Metabolites Metabolism Mucin Mucin Polymer (Cross-linked by -S-S- bonds) Metabolites->Mucin Breaks Disulfide Bonds NAC N-acetylcysteine (Free -SH group) NAC->Mucin Breaks Disulfide Bonds Reduced_Mucin Depolymerized Mucin (Reduced Viscosity)

Figure 1: Simplified mechanism of mucolysis for this compound and N-acetylcysteine.

Antioxidant_Pathway cluster_NAC_Antioxidant N-acetylcysteine Antioxidant Pathway cluster_Letosteine_Antioxidant This compound Antioxidant Pathway NAC_A N-acetylcysteine Cysteine L-cysteine NAC_A->Cysteine Deacetylation NFkB_MAPK NF-κB / MAPK Pathways NAC_A->NFkB_MAPK Inhibits GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS_NAC Reactive Oxygen Species (ROS) GSH->ROS_NAC Neutralizes Oxidative_Stress_NAC Reduced Oxidative Stress ROS_NAC->Oxidative_Stress_NAC Inflammation_NAC Inflammatory Stimuli Inflammation_NAC->NFkB_MAPK Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Proinflammatory_Cytokines Activation Letosteine_A This compound Active_Metabolites_A Active Metabolites (-SH groups) Letosteine_A->Active_Metabolites_A Metabolism ROS_Leto Reactive Oxygen Species (ROS) Active_Metabolites_A->ROS_Leto Scavenges Oxidative_Stress_Leto Reduced Oxidative Stress ROS_Leto->Oxidative_Stress_Leto

Figure 2: Antioxidant mechanisms of N-acetylcysteine and this compound.

Comparative Efficacy: Quantitative Data

A network meta-analysis of seven randomized controlled trials involving 2,753 COPD patients compared the efficacy of erdosteine (600 mg/day), carbocysteine (1500 mg/day), and N-acetylcysteine (1200 mg/day).[7][8][9] The findings of this meta-analysis are summarized below.

Outcome MeasureErdosteine vs. PlaceboN-acetylcysteine vs. PlaceboComparative Ranking of Effectiveness
Risk of Acute Exacerbation of COPD (AECOPD) Significantly reducedSignificantly reducedErdosteine > Carbocysteine > N-acetylcysteine
Risk of at least one AECOPD Significantly reduced (P < 0.01)Not significantly reduced-
Duration of AECOPD Significantly reduced (P < 0.01)Significantly reduced (P < 0.001)-
Risk of Hospitalization due to AECOPD Significantly reduced (P < 0.05)Not significantly reduced-

Table 1: Summary of a network meta-analysis comparing Erdosteine and N-acetylcysteine in COPD patients.[7][8][9]

It is important to note that these are clinical outcome data for erdosteine, not this compound directly. However, given their structural and mechanistic similarities, these findings suggest that thiol-based mucolytics as a class are effective, with potential differences in their clinical profiles.

Experimental Protocols

The evaluation of mucolytic activity in vitro typically involves the rheological analysis of sputum samples before and after treatment with the mucolytic agent. A common and robust method is the use of a cone-and-plate viscometer or rheometer.

Experimental Protocol: In Vitro Sputum Rheology

Objective: To quantify the effect of this compound and N-acetylcysteine on the viscoelastic properties of human sputum.

Materials:

  • Freshly collected human sputum samples from patients with muco-obstructive respiratory diseases.

  • This compound and N-acetylcysteine solutions at various concentrations.

  • Phosphate-buffered saline (PBS) as a control.

  • Cone-and-plate rheometer.[10][11][12]

  • Incubator set at 37°C.

Procedure:

  • Sample Preparation: Sputum samples are pooled and homogenized to ensure consistency. Aliquots of the homogenized sputum are prepared.

  • Baseline Measurement: An aliquot of the untreated sputum is placed on the lower plate of the rheometer. The cone is lowered to the appropriate gap setting. The sample is allowed to equilibrate to 37°C.

  • Rheological Analysis (Baseline): Oscillatory shear tests are performed to measure the elastic (storage) modulus (G') and the viscous (loss) modulus (G''). This provides a baseline measurement of the sputum's viscoelasticity.

  • Treatment: A defined volume of the this compound or N-acetylcysteine solution (or PBS for control) is added to a fresh sputum aliquot and gently mixed.

  • Incubation: The treated samples are incubated at 37°C for a specified period (e.g., 15, 30, 60 minutes) to allow for the mucolytic reaction to occur.

  • Rheological Analysis (Post-treatment): After incubation, the treated sputum samples are subjected to the same oscillatory shear tests as the baseline sample.

  • Data Analysis: The percentage reduction in G' and G'' is calculated for each treatment group relative to the baseline and control groups.

Experimental_Workflow start Start: Sputum Collection homogenize Homogenize Sputum Sample start->homogenize aliquot Create Sputum Aliquots homogenize->aliquot baseline Baseline Rheology Measurement (G' and G'') aliquot->baseline treat Treat Aliquots: - this compound - N-acetylcysteine - Control (PBS) aliquot->treat analyze Data Analysis: Calculate % reduction in viscosity and elasticity baseline->analyze incubate Incubate at 37°C treat->incubate post_treat Post-Treatment Rheology Measurement (G' and G'') incubate->post_treat post_treat->analyze end End: Compare Efficacy analyze->end

Figure 3: General experimental workflow for in vitro mucolytic activity assessment.

Discussion and Conclusion

Both this compound and N-acetylcysteine are effective mucolytic agents that function through the cleavage of disulfide bonds in mucin polymers. Their shared thiol-based mechanism is complemented by antioxidant properties, which may provide additional therapeutic benefits in the inflammatory environment of obstructive lung diseases.

N-acetylcysteine is a well-characterized molecule with a direct mucolytic effect and a significant role in replenishing intracellular glutathione, a key antioxidant. Its ability to modulate inflammatory signaling pathways further underscores its multifaceted mechanism of action.

This compound, as a prodrug, offers the potential for targeted delivery of its active thiol-containing metabolites. While direct comparative in vitro data on its mucolytic potency against NAC is scarce, clinical data on the related compound erdosteine suggests a favorable efficacy profile in reducing COPD exacerbations.[7][8][9]

For drug development professionals, the choice between these agents may depend on various factors, including the specific disease indication, desired secondary pharmacological effects (e.g., antioxidant, anti-inflammatory), and pharmacokinetic profiles. Further head-to-head in vitro and in vivo studies are warranted to provide a more definitive comparison of the mucolytic potency of this compound and N-acetylcysteine. The experimental protocol outlined in this guide provides a standardized framework for conducting such comparative assessments. The development of novel thiol-based mucolytics with enhanced efficacy and safety profiles remains an active area of research.

References

A Comparative Analysis of Letosteine and Ambroxol in the Management of Respiratory Conditions with Abnormal Mucus Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent mucoactive agents, Letosteine and Ambroxol, used in the treatment of respiratory diseases characterized by thickened or excessive mucus. The following sections detail their mechanisms of action, present comparative clinical trial data, and outline the experimental protocols utilized in these assessments.

Introduction

This compound and Ambroxol are widely prescribed for conditions such as chronic bronchitis and chronic obstructive pulmonary disease (COPD) to facilitate mucus clearance and alleviate associated symptoms. While both are effective, they exhibit distinct pharmacological profiles. This compound, a thiol derivative, primarily functions as a mucolytic by breaking down the structure of mucus glycoproteins.[1] Ambroxol, a metabolite of bromhexine, possesses a broader range of actions, including mucolytic, secretolytic, anti-inflammatory, and antioxidant properties.[2][3] A key clinical study has demonstrated that this compound and Ambroxol hydrochloride have equivalent efficacy and safety in treating sputum thickening and difficulty in expectoration.[4]

Mechanisms of Action

The therapeutic effects of this compound and Ambroxol are rooted in their distinct molecular interactions.

This compound

This compound's primary mechanism involves the disruption of disulfide bonds within mucus glycoproteins, which is crucial for maintaining the structural integrity and high viscosity of mucus.[1] This action is attributed to its thiol groups.[1] Furthermore, this compound exhibits antioxidant properties by neutralizing reactive oxygen species (ROS), which can mitigate mucus hypersecretion and inflammation.[1] It is also suggested to modulate the activity of goblet cells and submucosal glands, thereby regulating mucus production at a cellular level.[1]

Ambroxol

Ambroxol's multifaceted mechanism of action includes:

  • Mucolytic and Secretagogue Effects : It breaks down acid mucopolysaccharide fibers in sputum, making it less viscous.[3]

  • Stimulation of Surfactant Production : Ambroxol promotes the synthesis and release of pulmonary surfactant from type II pneumocytes, which reduces the adhesion of mucus to the bronchial wall.[3]

  • Enhanced Mucociliary Clearance : It increases the ciliary beat frequency, facilitating the transport of mucus out of the airways.

  • Anti-inflammatory and Antioxidant Properties : Ambroxol can suppress inflammatory responses.[2][3]

  • Local Anesthetic Effect : It has been shown to have a mild anesthetic effect, which can help in relieving pain associated with a sore throat.[3]

Signaling Pathways

The cellular effects of this compound and Ambroxol are mediated by specific signaling pathways.

This compound Signaling Pathway

This compound's mechanism is primarily direct, with its thiol groups acting on mucus structure and scavenging reactive oxygen species. While specific intracellular signaling cascades are not as extensively documented as for Ambroxol, its action on goblet and submucosal cells suggests a modulatory role in mucus synthesis and secretion pathways.

Letosteine_Pathway cluster_extracellular Extracellular Space cluster_cell Airway Epithelial Cell Mucus Mucus Reduced_Viscosity Reduced Mucus Viscosity Mucus->Reduced_Viscosity Leads to ROS Reactive Oxygen Species (ROS) Reduced_Oxidative_Stress Reduced Oxidative Stress & Inflammation ROS->Reduced_Oxidative_Stress Leads to This compound This compound Thiol_Groups Free Thiol Groups (Active Metabolite) This compound->Thiol_Groups Metabolism Goblet_Cell Goblet Cell / Submucosal Gland This compound->Goblet_Cell Modulates Activity Thiol_Groups->Mucus Disrupts Disulfide Bonds Thiol_Groups->ROS Scavenges Regulated_Mucus_Production Regulated Mucus Production Goblet_Cell->Regulated_Mucus_Production Leads to

Conceptual pathway of this compound's mucolytic and antioxidant actions.
Ambroxol Signaling Pathway

Ambroxol's anti-inflammatory effects are better characterized and involve the inhibition of key inflammatory signaling pathways, such as the NF-κB and ERK1/2 pathways.

Ambroxol_Pathway cluster_extracellular Extracellular Stimuli cluster_cell Immune/Epithelial Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor Ambroxol Ambroxol IKK IKK Ambroxol->IKK ERK ERK1/2 Ambroxol->ERK Receptor->IKK Receptor->ERK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation ERK->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Cytokine & Mucin Gene Expression Nucleus->Pro_inflammatory_Genes Gene Transcription

Ambroxol's inhibition of NF-κB and ERK1/2 inflammatory pathways.

Comparative Efficacy: Clinical Trial Data

A pivotal multicenter, randomized, double-masked, double-dummy, positive drug parallel-controlled trial directly compared the efficacy and safety of this compound and Ambroxol hydrochloride in patients with sputum thickening and expectoration difficulty due to acute or chronic respiratory diseases.[4]

Outcome MeasureThis compound (50 mg, thrice daily)Ambroxol Hydrochloride (30 mg, thrice daily)P-value
Total Effectiveness Rate 95.58%95.69%> 0.05
Total Improvement Rate 99.12%99.14%> 0.05
Adverse Events Not specified in abstractNot specified in abstractNo significant difference
Data from Zhou Y, et al. Pharmazie. 2014 Nov;69(11):842-9.[4]

The study concluded that this compound and Ambroxol hydrochloride demonstrated equivalent efficacy and safety in the treatment of the studied conditions.[4]

Experimental Protocols

The following outlines a representative experimental design for a clinical trial comparing two mucoactive agents, based on the methodology of the aforementioned comparative study.[4]

Study Design

A multicenter, randomized, double-masked, double-dummy, parallel-group, positive-controlled clinical trial.

Patient Population
  • Inclusion Criteria :

    • Adult patients (e.g., 18-75 years old).

    • Diagnosis of an acute or chronic respiratory disease (e.g., acute bronchitis, chronic bronchitis exacerbation, COPD).

    • Clinical symptoms of sputum thickening and difficulty in expectoration, meeting a predefined severity score.

    • Informed consent provided.

  • Exclusion Criteria :

    • Known hypersensitivity to either study drug.

    • Severe hepatic or renal impairment.

    • Concomitant use of other mucolytic agents.

    • Pregnancy or lactation.

Treatment Regimen
  • Group A : this compound (e.g., 50 mg, orally, three times daily) + Ambroxol placebo.

  • Group B : Ambroxol hydrochloride (e.g., 30 mg, orally, three times daily) + this compound placebo.

  • Duration : 5-14 days.

Outcome Measures
  • Primary Outcomes :

    • Total Effectiveness Rate : Percentage of patients with a significant improvement in clinical symptoms based on a composite scoring system (e.g., sputum viscosity, color, volume, and ease of expectoration).

    • Total Improvement Rate : Percentage of patients showing any degree of improvement in the composite symptom score.

  • Secondary Outcomes :

    • Changes in individual symptom scores (e.g., cough frequency and severity, chest discomfort).

    • Changes in salivary or sputum Immunoglobulin A (IgA) levels, measured by enzyme-linked immunosorbent assay (ELISA).[2][5][6][7][8]

    • Incidence and severity of adverse events.

Experimental Workflow

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed_Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment: - Clinical Symptoms Score - Salivary IgA Informed_Consent->Baseline_Assessment Randomization Randomization Group_A Group A: This compound + Placebo Randomization->Group_A Group_B Group B: Ambroxol + Placebo Randomization->Group_B Treatment Treatment Period (5-14 days) Group_A->Treatment Group_B->Treatment Follow_up_Assessment Follow-up Assessments: - Daily Symptom Diary - Final Assessment (End of Treatment) Treatment->Follow_up_Assessment Baseline_Assessment->Randomization Data_Analysis Data Analysis: - Statistical Comparison - Safety Evaluation Follow_up_Assessment->Data_Analysis

Generalized workflow for a comparative clinical trial of mucoactive agents.

Conclusion

Both this compound and Ambroxol are effective therapeutic options for managing respiratory conditions associated with abnormal mucus secretion. Clinical evidence from a head-to-head trial indicates equivalent efficacy and safety profiles.[4] The choice between these agents may be guided by their broader pharmacological properties, with Ambroxol offering additional anti-inflammatory and secretagogue effects.[2][3] Further research into the specific intracellular signaling pathways of this compound could provide a more nuanced understanding of its therapeutic actions and potential for targeted drug development.

References

Validating the In Vivo Antioxidant Effect of Letosteine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. Thiol-containing compounds have emerged as a promising therapeutic class for mitigating oxidative damage. This guide provides a comparative analysis of the in vivo antioxidant effects of letosteine and its alternatives, N-acetylcysteine (NAC) and erdosteine. The information presented herein is supported by experimental data to aid in research and development decisions.

Mechanism of Action: The Role of the Thiol Group

This compound, N-acetylcysteine, and erdosteine are all mucolytic agents that also possess significant antioxidant properties. Their primary mechanism of antioxidant action is attributed to the presence of a free thiol (-SH) group. This compound and erdosteine are prodrugs, meaning they are metabolized in the body to release their active thiol-containing metabolites.[1][2] This thiol group can directly scavenge reactive oxygen species.

Furthermore, these compounds contribute to the replenishment of intracellular glutathione (GSH), a critical endogenous antioxidant.[3] They provide a source of cysteine, a precursor for GSH synthesis. The antioxidant activity of these compounds can also be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Comparative Analysis of In Vivo Antioxidant Effects

While direct head-to-head in vivo comparative studies for this compound against both NAC and erdosteine with extensive quantitative data are limited in the available scientific literature, we can draw comparisons from existing studies on the individual compounds and some direct comparisons between NAC and erdosteine.

Data Summary of In Vivo Antioxidant Effects

The following table summarizes the observed in vivo effects of N-acetylcysteine and Erdosteine on key markers of oxidative stress. Due to the limited specific in vivo quantitative data for this compound, its effects are inferred based on its mechanism as a thiol-containing prodrug, similar to erdosteine.

Antioxidant MarkerN-Acetylcysteine (NAC)ErdosteineThis compound (Inferred)
Superoxide Dismutase (SOD) Activity ↑[6]↑[1][2][7]Likely ↑
Catalase (CAT) Activity ↑[6]↑[1][2][7]Likely ↑
Glutathione Peroxidase (GPx) Activity ↑[6]↑[1][2][7]Likely ↑
Glutathione (GSH) Levels ↑[3]↑[8]Likely ↑
Malondialdehyde (MDA) Levels ↓[6]↓[2]Likely ↓
  • Indicates an increase in activity or level.

  • Indicates a decrease in level.

  • Data for NAC is derived from a study on lead-exposed workers.[6]

  • Data for Erdosteine is based on reviews of animal studies.[1][2][7]

  • A direct comparison in an experimental sepsis model showed that both NAC and Erdosteine had positive effects on erythrocyte GSH and plasma and tissue MDA levels.[9]

Signaling Pathway Activation

The antioxidant effects of these thiol-containing compounds are, in part, mediated by the activation of the Nrf2-Keap1 signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative stress. Studies have shown that erdosteine can activate the Nrf2 pathway.[4][5] Given their similar chemical nature, it is highly probable that this compound and NAC also exert their antioxidant effects, at least in part, through this critical signaling pathway.

Diagram: Nrf2-Keap1 Signaling Pathway

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Thiol_Drug Thiol Antioxidant (this compound, NAC, Erdosteine) Thiol_Drug->Keap1 Modification of Cysteine Residues ROS Oxidative Stress (ROS) ROS->Keap1 Modification of Cysteine Residues Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GPx, GSH synthesis) ARE->Antioxidant_Genes Gene Transcription

Caption: Activation of the Nrf2-Keap1 signaling pathway by thiol antioxidants.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are crucial for the replication and validation of findings. Below are summaries of standard protocols for assessing key antioxidant markers.

1. Superoxide Dismutase (SOD) Activity Assay

  • Principle: This assay is based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction.

  • Procedure:

    • Prepare tissue homogenates or serum samples.

    • In a multi-well plate, add the sample, xanthine solution, and the chromogen solution.

    • Initiate the reaction by adding xanthine oxidase.

    • Incubate at a specific temperature for a set time.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm).

    • Calculate the percentage of inhibition of the chromogen reduction, which is proportional to the SOD activity.

2. Catalase (CAT) Activity Assay

  • Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ is then reacted with a reagent to produce a colored product.

  • Procedure:

    • Prepare tissue homogenates or serum samples.

    • Add the sample to a substrate solution containing a known concentration of H₂O₂.

    • Incubate for a specific time.

    • Stop the reaction and add a reagent (e.g., ammonium molybdate) that reacts with the remaining H₂O₂ to form a colored complex.

    • Measure the absorbance at a specific wavelength (e.g., 405 nm).

    • The decrease in absorbance is proportional to the catalase activity.

3. Glutathione Peroxidase (GPx) Activity Assay

  • Principle: This is a coupled enzyme assay. GPx reduces an organic peroxide (e.g., cumene hydroperoxide) using GSH, which is converted to its oxidized form (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH using NADPH, which is oxidized to NADP+. The decrease in NADPH absorbance is monitored.

  • Procedure:

    • Prepare tissue homogenates or serum samples.

    • In a cuvette or multi-well plate, add the sample, a solution containing GSH, GR, and NADPH.

    • Initiate the reaction by adding the peroxide substrate.

    • Immediately measure the decrease in absorbance at 340 nm over time.

    • The rate of NADPH consumption is directly proportional to the GPx activity.

4. Malondialdehyde (MDA) Assay (Lipid Peroxidation)

  • Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex.

  • Procedure:

    • Prepare tissue homogenates or plasma samples.

    • Add an acidic TBA reagent to the sample.

    • Incubate at high temperature (e.g., 95°C) for a specified time.

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • The absorbance is proportional to the MDA concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_animal_study In Vivo Animal Study cluster_biochemical_assays Biochemical Assays Animal_Model Animal Model of Oxidative Stress Treatment_Groups Treatment Groups: - Control - this compound - NAC - Erdosteine Animal_Model->Treatment_Groups Administration of Compounds Sample_Collection Tissue and Blood Sample Collection Treatment_Groups->Sample_Collection After Treatment Period Sample_Preparation Sample Preparation (Homogenization, Centrifugation) Sample_Collection->Sample_Preparation SOD_Assay SOD Activity Assay Data_Analysis Data Analysis and Statistical Comparison SOD_Assay->Data_Analysis CAT_Assay CAT Activity Assay CAT_Assay->Data_Analysis GPx_Assay GPx Activity Assay GPx_Assay->Data_Analysis MDA_Assay MDA Assay MDA_Assay->Data_Analysis GSH_Assay GSH Level Assay GSH_Assay->Data_Analysis Sample_Preparation->SOD_Assay Sample_Preparation->CAT_Assay Sample_Preparation->GPx_Assay Sample_Preparation->MDA_Assay Sample_Preparation->GSH_Assay

Caption: General workflow for in vivo evaluation of antioxidant activity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a thiol-containing prodrug, possesses significant in vivo antioxidant properties comparable to those of N-acetylcysteine and erdosteine. The primary mechanism of action involves the direct scavenging of ROS and the replenishment of intracellular glutathione stores, likely mediated in part by the activation of the Nrf2 signaling pathway.

However, there is a clear need for direct, head-to-head in vivo comparative studies that provide robust quantitative data on the effects of this compound versus NAC and erdosteine on a comprehensive panel of oxidative stress markers. Such studies would be invaluable for drug development professionals in making informed decisions about the therapeutic potential of this compound in diseases where oxidative stress is a key etiological factor. Future research should also focus on elucidating the specific molecular interactions of this compound's active metabolites with components of the Nrf2-Keap1 signaling pathway to further validate its mechanism of action.

References

Letosteine: A Comparative Analysis of Clinical Trial Results and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a comprehensive understanding of a compound's clinical performance and biological mechanism is paramount. This guide provides a detailed comparison of letosteine, a mucolytic agent, with other commonly used alternatives such as ambroxol, N-acetylcysteine (NAC), and carbocisteine. The following sections present available clinical trial data, delve into the experimental protocols of key studies, and visualize the signaling pathways associated with these mucolytic agents.

Clinical Efficacy and Safety: A Comparative Overview

This compound has been evaluated in clinical trials for its efficacy and safety in treating respiratory conditions characterized by thickened or excessive mucus. Here, we compare its performance with ambroxol, and indirectly with N-acetylcysteine and carbocisteine, based on available clinical data.

This compound vs. Placebo in Pediatric Acute Febrile Bronchitis

A double-blind, placebo-controlled study assessed the efficacy of this compound in 40 children with acute febrile bronchitis. The treatment group received this compound at a dose of 25 mg, three times a day for 10 days.[1]

Table 1: Efficacy of this compound in Pediatric Acute Febrile Bronchitis [1]

ParameterThis compound GroupPlacebo Group
Number of Patients 2020
Fever Reduction Statistically significant decrease-
Thoracic Objectivity Favorable evolution-
Respiratory Function Improvement in MEF75 and PEF-

The study concluded that this compound led to a significantly faster regression of thoracic symptoms and a more substantial reduction in fever compared to placebo.[1]

This compound vs. Ambroxol in Sputum Thickening and Expectoration Difficulty

A multicenter, randomized, double-masked, double-dummy, positive-drug parallel-controlled trial compared the efficacy and safety of this compound with ambroxol hydrochloride in 240 patients with acute or chronic respiratory diseases.[2]

Table 2: Comparison of this compound and Ambroxol Hydrochloride [2]

OutcomeThis compound (50 mg, 3x/day)Ambroxol HCl (30 mg, 3x/day)P-value
Number of Patients (FAS) 113116-
Total Effectiveness Rate 95.58%95.69%> 0.05
Total Improvement Rate 99.12%99.14%> 0.05

The study found no significant differences in the primary or secondary outcomes between the two groups, concluding that this compound and ambroxol hydrochloride have equivalent efficacy and safety in treating sputum thickening and expectoration difficulty.[2]

Indirect Comparison with N-Acetylcysteine (NAC) and Carbocisteine

Table 3: Network Meta-analysis of Mucolytics in COPD [3][4]

OutcomeErdosteineCarbocisteineN-Acetylcysteine (NAC)
Risk of AECOPD Significant reductionSignificant reductionSignificant reduction
Rank of Effectiveness (vs. Placebo) 123
Risk of at least one AECOPD Significant reductionNo significant reductionNo significant reduction
Hospitalization due to AECOPD Significant reductionData not availableNo significant reduction
Duration of AECOPD Significant reductionData not availableSignificant reduction

This meta-analysis suggests that while all three mucolytics reduce the risk of Acute Exacerbations of COPD (AECOPD), erdosteine demonstrated a superior overall efficacy profile.[3][4] Given the structural and mechanistic similarities between this compound and erdosteine, these findings may offer an indirect indication of this compound's potential comparative efficacy.

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are not fully available in the public domain. However, based on the published abstracts, the following methodologies were employed:

This compound in Pediatric Acute Febrile Bronchitis (Minerva Pediatr 1989)[1]
  • Study Design: A double-blind, placebo-controlled study.

  • Participants: 40 pediatric patients with acute febrile bronchitis.

  • Intervention:

    • Treatment Group (n=20): this compound 25 mg administered three times daily for 10 days.

    • Control Group (n=20): Placebo administered for 10 days.

  • Assessments: Body temperature, cough, thoracic objectivity, and respiratory function indices (MEF75, PEF) were monitored during the trial.

  • Statistical Analysis: The study reported statistically significant differences between the groups for the assessed parameters.

This compound vs. Ambroxol Hydrochloride (Pharmazie 2014)[2]
  • Study Design: A multicenter, randomized, double-masked, double-dummy, positive-drug parallel-controlled trial.

  • Participants: 240 patients with sputum thickening and expectoration difficulty due to acute or chronic respiratory diseases.

  • Intervention:

    • Group A (n=120): this compound (50 mg) + Placebo, administered orally three times daily for 5-14 days.

    • Group B (n=120): Ambroxol hydrochloride (30 mg) + Placebo, administered orally three times daily for 5-14 days.

  • Primary Outcomes: Total effectiveness rate and total improvement rate.

  • Secondary Outcomes: Post-treatment changes in IgA levels and therapeutic evaluation scores of clinical symptoms.

  • Analysis Population: Full Analysis Set (FAS) and Per-Protocol Set (PPS).

  • Statistical Analysis: P-values were calculated to determine the statistical significance of the differences between the two groups.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and its alternatives stem from their ability to modulate various biological pathways involved in mucus production, inflammation, and oxidative stress.

This compound

This compound is a thiol-containing compound that acts as a mucolytic and antioxidant agent. Its primary mechanism involves the disruption of disulfide bonds in mucus glycoproteins, which reduces mucus viscosity and elasticity.[5] It also exhibits antioxidant properties by neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress and inflammation in the respiratory system.[5] Furthermore, this compound is suggested to modulate mucus production at a cellular level by influencing the activity of goblet cells and submucosal glands.[5]

Letosteine_Pathway cluster_mucus Mucus Viscosity cluster_inflammation Inflammation & Oxidative Stress Mucus Glycoproteins Mucus Glycoproteins Disulfide Bonds Disulfide Bonds Mucus Glycoproteins->Disulfide Bonds Inflammatory Stimuli Inflammatory Stimuli ROS Reactive Oxygen Species (ROS) Inflammatory Stimuli->ROS Goblet Cell Hyperplasia Goblet Cell Hyperplasia ROS->Goblet Cell Hyperplasia This compound This compound This compound->Disulfide Bonds Breaks This compound->ROS Neutralizes This compound->Goblet Cell Hyperplasia Inhibits

This compound's multifaceted mechanism of action.
Ambroxol

Ambroxol, a metabolite of bromhexine, is a secretolytic and secretomotoric agent. It stimulates the production of pulmonary surfactant and enhances mucociliary clearance.[6][7] Ambroxol also possesses anti-inflammatory and antioxidant properties, inhibiting the expression of pro-inflammatory cytokines like TNF-α and IL-1β through the Erk signaling pathway.[6]

Ambroxol_Pathway cluster_mucus Mucus Properties cluster_inflammation Inflammatory Response Mucus Viscosity Mucus Viscosity Mucociliary Clearance Mucociliary Clearance LPS LPS Erk1/2 Erk1/2 Pathway LPS->Erk1/2 Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Erk1/2->Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Ambroxol Ambroxol Ambroxol->Mucus Viscosity Reduces Ambroxol->Mucociliary Clearance Enhances Ambroxol->Erk1/2 Inhibits

Ambroxol's effects on mucus and inflammation.
N-Acetylcysteine (NAC)

NAC is a precursor to the antioxidant glutathione and also has direct mucolytic properties. It breaks disulfide bonds in mucin, reducing mucus viscosity.[8] As an antioxidant, it replenishes intracellular glutathione levels and can directly scavenge reactive oxygen species.[9] NAC also exhibits anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor in the inflammatory response.[9][10]

NAC_Pathway cluster_mucus Mucolytic Action cluster_antioxidant Antioxidant Effect cluster_inflammation Anti-inflammatory Action Mucin Disulfide Bonds Mucin Disulfide Bonds ROS Reactive Oxygen Species (ROS) Glutathione (GSH) Glutathione (GSH) Inflammatory Stimuli Inflammatory Stimuli NF-κB NF-κB Pathway Inflammatory Stimuli->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines NAC N-Acetylcysteine NAC->Mucin Disulfide Bonds Breaks NAC->ROS Scavenges NAC->Glutathione (GSH) Increases Synthesis NAC->NF-κB Inhibits

NAC's mucolytic, antioxidant, and anti-inflammatory pathways.
Carbocisteine

Carbocisteine is a mucoregulatory agent that is thought to restore the balance of sialomucins and fucomucins in mucus, thereby reducing its viscosity.[1] It also possesses antioxidant and anti-inflammatory properties, with evidence suggesting it can suppress NF-κB and MAPK signaling pathways.[1][11]

Carbocisteine_Pathway cluster_mucus Mucoregulatory Action cluster_inflammation Anti-inflammatory & Antioxidant Action Sialomucin/Fucomucin\nRatio Sialomucin/Fucomucin Ratio Inflammatory Stimuli Inflammatory Stimuli NF-κB & MAPK\nPathways NF-κB & MAPK Pathways Inflammatory Stimuli->NF-κB & MAPK\nPathways ROS Reactive Oxygen Species (ROS) Inflammatory Stimuli->ROS Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB & MAPK\nPathways->Pro-inflammatory Cytokines Carbocisteine Carbocisteine Carbocisteine->Sialomucin/Fucomucin\nRatio Restores Balance Carbocisteine->NF-κB & MAPK\nPathways Suppresses Carbocisteine->ROS Scavenges

Carbocisteine's mucoregulatory and anti-inflammatory effects.

Conclusion

The available clinical data suggests that this compound is an effective and well-tolerated mucolytic agent, demonstrating comparable efficacy to ambroxol in improving symptoms of excessive and viscous mucus. While direct comparative trials with N-acetylcysteine and carbocisteine are lacking, indirect evidence from a meta-analysis of a similar compound, erdosteine, suggests a potentially favorable efficacy profile for thiol-based mucolytics in the management of chronic respiratory diseases. The multifaceted mechanisms of action of these agents, encompassing mucolytic, antioxidant, and anti-inflammatory properties, provide a strong rationale for their use in respiratory conditions characterized by mucus hypersecretion and inflammation. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of this compound against other commonly used mucolytics.

References

Reproducibility of Letosteine Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the current scientific literature on the mucolytic and antioxidant agent Letosteine reveals a foundation of clinical evidence for its efficacy, primarily in comparison to Ambroxol. However, a notable gap exists in the form of direct reproducibility studies and head-to-head trials against other commonly used mucolytics like N-acetylcysteine and Carbocisteine. This guide provides a comprehensive comparison based on available data, outlines key experimental protocols, and visualizes the proposed mechanisms of action to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Comparative Efficacy and Safety

A key multicenter, randomized, double-masked, double-dummy, positive-drug parallel-controlled trial provides the most direct comparative data for this compound.[1][2] This study demonstrated that this compound has equivalent efficacy and safety to Ambroxol hydrochloride in treating sputum thickening and expectoration difficulty in patients with acute or chronic respiratory diseases.[1][2]

ParameterThis compoundAmbroxol HydrochlorideStatistical Significance
Dosage 50 mg, thrice daily30 mg, thrice daily-
Treatment Duration 5-14 days5-14 days-
Total Effectiveness Rate 95.58%95.69%P > 0.05 (No significant difference)
Total Improvement Rate 99.12%99.14%P > 0.05 (No significant difference)

Table 1: Comparison of Efficacy and Safety of this compound and Ambroxol Hydrochloride in Patients with Respiratory Diseases[1][2]

While this study provides a solid benchmark against a widely used mucolytic, the absence of published research attempting to replicate these findings or compare this compound to other agents like N-acetylcysteine or Carbocisteine presents a challenge in fully assessing its relative therapeutic value. The broader body of evidence for mucolytics in chronic bronchitis and COPD suggests that while they can reduce exacerbations, the effect sizes can be modest and vary between agents and study designs.[3][4][5]

Experimental Protocols

To facilitate further research and reproducibility, detailed methodologies from key studies are outlined below.

Clinical Trial Protocol for Efficacy and Safety Assessment

This protocol is based on the comparative study of this compound and Ambroxol.[1][2]

Objective: To compare the efficacy and safety of this compound and Ambroxol hydrochloride for the treatment of sputum thickening and expectoration difficulty.

Study Design: A multicenter, randomized, double-masked, double-dummy, positive-drug parallel-controlled trial.

Patient Population: Patients (n=240) with acute or chronic respiratory diseases characterized by thickened sputum and difficulty in expectoration.

Intervention:

  • Group A: this compound (50 mg) + Ambroxol placebo, administered orally thrice daily for 5-14 days.

  • Group B: Ambroxol hydrochloride (30 mg) + this compound placebo, administered orally thrice daily for 5-14 days.

Primary Outcomes:

  • Total Effectiveness Rate: The proportion of patients showing significant improvement in clinical symptoms. The specific criteria for "significant improvement" would need to be explicitly defined in a study protocol, often using a scoring system for symptoms like cough frequency, sputum viscosity, and ease of expectoration.

  • Total Improvement Rate: The proportion of patients showing any level of improvement in clinical symptoms.

Secondary Outcomes:

  • Post-treatment changes in Immunoglobulin A (IgA) levels.

  • Post-treatment therapeutic evaluation scoring of clinical symptoms.

In Vitro Antioxidant Activity Protocol

This protocol is based on a study investigating the reactive oxygen species (ROS) scavenging properties of this compound.[6]

Objective: To determine the in vitro antioxidant activity of this compound by measuring its ability to scavenge various reactive oxygen species.

Methodology: A cell-free system was used to assess the reduction of specific ROS concentrations by this compound.

Reagents:

  • This compound (subjected to alkaline hydrolysis to liberate the active -SH group)

  • Hydrogen peroxide (H₂O₂)

  • Hypochlorous acid (HOCl)

  • Hydroxyl radical (•OH) generating system

Procedure:

  • Prepare solutions of hydrogen peroxide, hypochlorous acid, and a system to generate hydroxyl radicals at known initial concentrations.

  • Introduce varying concentrations of hydrolyzed this compound to the ROS solutions.

  • Incubate the mixtures under controlled conditions (e.g., temperature, time).

  • Measure the final concentration of each ROS after incubation.

  • Calculate the concentration of this compound required to reduce the initial ROS concentration by 50% (IC50).

Reported Findings:

  • H₂O₂ IC50: 200 µmol/l

  • HOCl IC50: 15 µmol/l

  • •OH IC50: 350 µmol/l

Signaling Pathways and Mechanism of Action

This compound is understood to have a dual mechanism of action: mucolytic and antioxidant.[7]

Mucolytic Action

The mucolytic effect of this compound is attributed to its free thiol (-SH) group, which becomes available after in vivo hydrolysis.[6] This thiol group is believed to break the disulfide bonds that cross-link glycoprotein fibers in mucus, thereby reducing its viscosity and facilitating its clearance from the respiratory tract.

This compound This compound (Blocked -SH groups) Hydrolysis In vivo Hydrolysis This compound->Hydrolysis ActiveMetabolite Active Metabolite (Free -SH group) Hydrolysis->ActiveMetabolite Mucus Viscous Mucus (Disulfide Bonds) ActiveMetabolite->Mucus Breaks disulfide bonds ReducedViscosity Reduced Mucus Viscosity Mucus->ReducedViscosity

This compound's Mucolytic Mechanism of Action.
Antioxidant Action

The antioxidant properties of this compound are also linked to its liberated thiol group, which can scavenge reactive oxygen species (ROS).[6] By neutralizing ROS, this compound may help to reduce oxidative stress-induced inflammation and mucus hypersecretion in the airways. The precise signaling pathways through which this compound exerts its antioxidant effects have not been fully elucidated in the available literature. However, studies on other thiol-containing mucolytics like Erdosteine suggest potential involvement of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[8] Further research is needed to determine if this compound acts through similar mechanisms.

cluster_antioxidant Antioxidant Mechanism cluster_inflammatory Potential Anti-inflammatory Pathways ROS Reactive Oxygen Species (ROS) Neutralization ROS Neutralization ROS->Neutralization Letosteine_Active Active this compound (Free -SH group) Letosteine_Active->Neutralization OxidativeStress Reduced Oxidative Stress Neutralization->OxidativeStress OxidativeStress_Reduced Reduced Oxidative Stress NFkB NF-κB Pathway (Pro-inflammatory) OxidativeStress_Reduced->NFkB Inhibition? MAPK MAPK Pathway (Pro-inflammatory) OxidativeStress_Reduced->MAPK Inhibition? Inflammation Decreased Inflammation NFkB->Inflammation MAPK->Inflammation

References

Letosteine's Impact on Mucin Genes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Letosteine's effects on mucin gene expression with other prominent mucolytic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective overview of the current landscape of mucoregulatory drugs and their mechanisms of action at the genetic level.

Abstract

Mucus hypersecretion, a hallmark of various respiratory diseases, is primarily driven by the upregulation of mucin genes, particularly MUC5AC and MUC5B. This compound, a thiol-based mucolytic agent, is understood to modulate mucus production, though specific quantitative data on its direct effects on mucin gene expression remains limited in publicly accessible research. This guide contrasts the proposed mechanisms of this compound with the experimentally-verified effects of other mucolytics, such as Fudosteine, N-acetylcysteine (NAC), and Ambroxol, on mucin gene regulation. While direct evidence for this compound's impact on MUC gene transcription is not extensively documented, its antioxidant properties suggest a potential indirect regulatory role. In contrast, studies on Fudosteine and NAC provide clear quantitative evidence of their ability to downregulate MUC5AC expression through specific signaling pathways. This guide presents the available data in structured tables, details relevant experimental protocols, and provides visual diagrams of key signaling pathways to facilitate a clear comparison.

Comparative Analysis of Mucin Gene Regulation

The regulation of mucin gene expression is a key target for therapies aimed at controlling mucus hypersecretion. The following table summarizes the known effects of this compound and selected alternative mucolytics on the expression of the principal respiratory mucin gene, MUC5AC.

Drug Effect on MUC5AC Gene Expression Mechanism of Action Supporting Evidence
This compound Modulation of mucus production suggested.[1]Possesses antioxidant properties that may reduce oxidative stress-induced mucin expression.[1] Directly disrupts disulfide bonds in mucus glycoproteins.[1]Primarily clinical and mechanistic studies on mucus properties; direct quantitative data on gene expression is not readily available.
Fudosteine Inhibition of MUC5AC gene expression.[1]Inhibition of extracellular signal-related kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1]In vivo (LPS-induced inflammation in rats) and in vitro (TNF-α-stimulated NCI-H292 cells) studies showing significant reduction in MUC5AC mRNA levels.[1]
N-acetylcysteine (NAC) Reduction of MUC5AC and MUC5B gene and protein expression.Acts as a mucolytic and a mucoregulator, directly inhibiting mucus secretion and goblet cell hyperplasia.Multiple in vitro and animal models demonstrate a significant reduction in MUC5AC and MUC5B gene expression.
Ambroxol Inhibition of MUC5AC gene expression.The precise mechanism on gene expression is not fully elucidated, but it is known to stimulate surfactant production and regulate mucus secretion.Studies in cultured human airway epithelial cells (NCI-H292) show inhibition of EGF and PMA-induced MUC5AC gene expression.

Signaling Pathways in Mucin Gene Regulation

The expression of mucin genes is controlled by complex signaling networks. Inflammatory stimuli can activate pathways such as the MAPK/ERK and NF-κB pathways, leading to the transcription of mucin genes. The diagram below illustrates a generalized signaling cascade leading to MUC5AC expression, which is a target for several mucolytic agents.

G cluster_stimuli Inflammatory Stimuli cluster_receptor Cell Surface Receptors cluster_pathway Signaling Cascade cluster_transcription Transcription Factors cluster_gene Gene Expression Inflammatory Mediators (e.g., TNF-α, IL-1β) Inflammatory Mediators (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory Mediators (e.g., TNF-α, IL-1β)->Receptor MAPK/ERK Pathway MAPK/ERK Pathway Receptor->MAPK/ERK Pathway NF-κB Pathway NF-κB Pathway Receptor->NF-κB Pathway AP-1, NF-κB AP-1, NF-κB MAPK/ERK Pathway->AP-1, NF-κB NF-κB Pathway->AP-1, NF-κB MUC5AC Gene Transcription MUC5AC Gene Transcription AP-1, NF-κB->MUC5AC Gene Transcription

Caption: Generalized signaling pathway for MUC5AC gene expression.

Fudosteine has been shown to inhibit the MAPK/ERK pathway, thereby reducing MUC5AC expression.[1] While not directly demonstrated for this compound, its antioxidant properties could potentially mitigate the inflammatory stimuli that initiate these signaling cascades.

Experimental Methodologies

The following protocols are standard methods used to assess the effect of pharmacological agents on mucin gene expression.

Cell Culture and Treatment

Human bronchial epithelial cell lines, such as NCI-H292, are commonly used. Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium like RPMI 1640 supplemented with 10% fetal bovine serum. For experiments, cells are pre-treated with the test compound (e.g., this compound, Fudosteine) for a specified duration before being stimulated with an inflammatory agent (e.g., TNF-α, PMA) to induce mucin gene expression.

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

Total RNA is extracted from the cultured cells using a commercial kit. The concentration and purity of the RNA are determined spectrophotometrically. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

RT-qPCR is then performed to quantify the relative expression of target mucin genes (MUC5AC, MUC5B) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The reaction mixture typically includes cDNA template, forward and reverse primers for the target and housekeeping genes, and a fluorescent dye (e.g., SYBR Green). The relative gene expression is calculated using the 2-ΔΔCt method.

The workflow for this process is illustrated below.

G Cell Culture & Treatment Cell Culture & Treatment RNA Extraction RNA Extraction Cell Culture & Treatment->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis RT-qPCR RT-qPCR cDNA Synthesis->RT-qPCR Data Analysis (2^-ΔΔCt) Data Analysis (2^-ΔΔCt) RT-qPCR->Data Analysis (2^-ΔΔCt)

Caption: Experimental workflow for mucin gene expression analysis.

Conclusion

This compound is a valuable mucolytic agent with established clinical efficacy.[1] Its mechanism of action is primarily attributed to its ability to break down mucus structure and its antioxidant effects.[1] However, there is a notable gap in the current scientific literature regarding direct, quantitative evidence of its impact on mucin gene expression. In contrast, agents like Fudosteine and N-acetylcysteine have demonstrated inhibitory effects on MUC5AC gene expression through modulation of specific signaling pathways. Future research should focus on elucidating the precise molecular mechanisms of this compound on mucin gene regulation to provide a more complete picture of its therapeutic action and to facilitate more direct comparisons with other mucoregulatory drugs. Such studies would be invaluable for the targeted development of therapies for respiratory diseases characterized by mucus hypersecretion.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of Letosteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Letosteine, a mucolytic agent. The following sections present quantitative data from key studies, detail the experimental methodologies, and visualize the potential mechanisms of action.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from both laboratory and clinical settings.

In Vitro Efficacy: Antioxidant Activity
Reactive Oxygen Species (ROS)This compound Concentration for 50% Reduction (IC50)Reference
Hydrogen peroxide (H₂O₂)200 µmol/L[1]
Hypochlorous acid (HOCl)15 µmol/L[1]
Hydroxyl radical (•OH)350 µmol/L[1]
In Vivo Efficacy: Clinical Trials
Study PopulationComparisonOutcome MeasureResultReference
240 adults with respiratory diseasesThis compound (50 mg, 3x/day) vs. Ambroxol hydrochloride (30 mg, 3x/day)Total Effectiveness Rate95.58% (this compound) vs. 95.69% (Ambroxol)[2][3]
Total Improvement Rate99.12% (this compound) vs. 99.14% (Ambroxol)[2][3]
40 children with acute febrile bronchitisThis compound (25 mg, 3x/day) vs. PlaceboClinical SymptomsStatistically significant decrease in fever and improvement in thoracic objectivity and respiratory function (MEF 75, PEF) for this compound group.[4]

Note: Specific quantitative data on the degree of fever reduction and percentage improvement in respiratory function parameters from the pediatric study were not available in the accessed literature.

Experimental Protocols

In Vitro Antioxidant Activity Assessment

The antioxidant activity of this compound was evaluated in a cell-free system. The protocol, as described in the available abstract, involved the following:

  • Preparation of this compound: this compound was subjected to alkaline hydrolysis to liberate the active thiol (-SH) groups.

  • Generation of Reactive Oxygen Species (ROS): Hydrogen peroxide, hypochlorous acid, and hydroxyl radicals were generated in the cell-free system.

  • Measurement of ROS Scavenging: The concentration of each ROS was measured before and after the addition of hydrolyzed this compound.

  • Determination of IC50: The concentration of this compound required to reduce the concentration of each ROS by 50% (IC50) was determined.

A more detailed protocol would require access to the full-text publication by Gressier et al., 1995.

In Vivo Clinical Trial Methodologies

1. Comparative Study in Adults with Respiratory Diseases

  • Study Design: A multicenter, randomized, double-masked, double-dummy, positive drug parallel-controlled trial.

  • Participants: 240 patients with sputum thickening and difficulty in expectoration due to acute or chronic respiratory diseases.

  • Intervention:

    • Group A (n=113): this compound (50 mg) + Ambroxol placebo, administered orally three times daily for 5-14 days.

    • Group B (n=116): Ambroxol hydrochloride (30 mg) + this compound placebo, administered orally three times daily for 5-14 days.

  • Primary Outcome Measures:

    • Total Effectiveness Rate: The proportion of patients showing significant improvement in clinical symptoms.

    • Total Improvement Rate: The proportion of patients showing any level of improvement in clinical symptoms.

  • Secondary Outcome Measures: Changes in post-treatment IgA levels and therapeutic evaluation scores of clinical symptoms.

2. Placebo-Controlled Study in Children with Acute Febrile Bronchitis

  • Study Design: A double-blind, placebo-controlled study.

  • Participants: 40 children with acute febrile bronchitis.

  • Intervention:

    • Treatment Group (n=20): this compound (25 mg), administered three times daily for 10 days.

    • Placebo Group (n=20): Placebo, administered three times daily for 10 days.

  • Assessed Parameters: Body temperature, cough, thoracic objectivity, and respiratory function indices (MEF 75, PEF).

  • Statistical Analysis: The significance of the differences between the two groups was evaluated.

Detailed methodologies for the scoring of clinical symptoms and the specific techniques used for respiratory function tests would require access to the full-text publications.

Mechanism of Action & Signaling Pathways

This compound's efficacy is attributed to its mucolytic and antioxidant properties. The thiol groups in its active metabolite break the disulfide bonds in mucus glycoproteins, reducing viscosity. Its antioxidant activity helps in neutralizing reactive oxygen species, which can contribute to inflammation and mucus hypersecretion.

While the direct effects of this compound on specific signaling pathways for mucin production are not yet fully elucidated, we can hypothesize its potential role based on the known mechanisms of other mucolytic agents and the established pathways of mucus regulation. The following diagram illustrates a simplified signaling pathway for mucin (MUC5AC) production and a hypothetical point of intervention for this compound.

Mucin Production Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) EGFR EGFR Inflammatory_Stimuli->EGFR Activates MAPK_Pathway MAPK Pathway (ERK, p38) EGFR->MAPK_Pathway Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Pathway->Transcription_Factors Activates Letosteine_Hypothesis This compound (Hypothesized Inhibition) Letosteine_Hypothesis->MAPK_Pathway Inhibits? MUC5AC_Gene MUC5AC Gene Transcription_Factors->MUC5AC_Gene Induces Transcription MUC5AC_mRNA MUC5AC mRNA MUC5AC_Gene->MUC5AC_mRNA Mucin_Protein MUC5AC Mucin Protein MUC5AC_mRNA->Mucin_Protein Translation

Hypothesized Signaling Pathway of this compound's Action on Mucin Production.

The experimental workflow for a typical clinical trial evaluating a mucolytic agent is outlined below.

Clinical Trial Workflow Patient_Recruitment Patient Recruitment (e.g., Respiratory Disease with Viscous Sputum) Randomization Randomization Patient_Recruitment->Randomization Group_A Treatment Group (this compound) Randomization->Group_A Group A Group_B Control Group (Placebo or Active Comparator) Randomization->Group_B Group B Treatment_Period Treatment Period (e.g., 5-14 days) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (Symptom Scores, Respiratory Function) Treatment_Period->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Efficacy and Safety Results Statistical_Analysis->Results

Generalized Experimental Workflow for a Clinical Trial of a Mucolytic Agent.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Letosteine
Reactant of Route 2
Reactant of Route 2
Letosteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.